molecular formula C31H38O17 B15589861 Hemiphroside B

Hemiphroside B

Cat. No.: B15589861
M. Wt: 682.6 g/mol
InChI Key: MMSLLYRTBSZHLL-DCRIZSQGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hemiphroside B is a useful research compound. Its molecular formula is C31H38O17 and its molecular weight is 682.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H38O17

Molecular Weight

682.6 g/mol

IUPAC Name

[(2S,3S,4S,5S,6S)-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3/b7-4+/t21-,22+,24+,25-,26+,27-,28-,29-,30-,31-/m0/s1

InChI Key

MMSLLYRTBSZHLL-DCRIZSQGSA-N

Origin of Product

United States

Foundational & Exploratory

Hemiphroside B: A Technical Guide to Its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hemiphroside B is a phenylpropanoid glycoside, a class of natural products of significant interest to the pharmaceutical industry for their diverse biological activities. While specific research on this compound is limited, this guide provides a comprehensive overview of its likely natural source and a generalized methodology for its isolation, based on established protocols for analogous compounds. The primary natural source identified for related compounds is the plant genus Picrorhiza, particularly Picrorhiza scrophulariiflora. This document outlines a detailed, multi-step experimental workflow for the extraction, fractionation, and purification of phenylpropanoid glycosides from this botanical source. All quantitative data presented are illustrative, based on typical yields for similar compounds, and should be considered as a baseline for targeted isolation efforts. Furthermore, this guide includes a conceptual signaling pathway that may be modulated by phenylpropanoid glycosides, providing a starting point for pharmacological investigation.

Natural Source of this compound

Based on the isolation of structurally related phenylpropanoid glycosides, such as Hemiphroside A and various scrosides, the primary and most probable natural source of this compound is the plant Picrorhiza scrophulariiflora . This perennial herb belongs to the Plantaginaceae family and is native to the Himalayan region. Traditionally used in Ayurvedic and folk medicine, this plant is a rich source of various bioactive compounds, including iridoid glycosides and phenylpropanoid glycosides.

Table 1: Potential Botanical Sources for this compound and Related Compounds

Plant Genus/SpeciesFamilyRelevant Compounds Isolated
Picrorhiza scrophulariifloraPlantaginaceaeHemiphroside A, Scroside A, Scroside B, Scroside D
Scrophularia speciesScrophulariaceaeAngorosides, Acteoside, Isoacteoside

Isolation of this compound: A Generalized Experimental Protocol

The following protocol is a generalized methodology for the isolation of phenylpropanoid glycosides from the dried roots and rhizomes of Picrorhiza scrophulariiflora. This procedure is based on established methods for the separation of similar compounds from this plant source.

Plant Material Preparation and Extraction
  • Collection and Preparation: The roots and rhizomes of Picrorhiza scrophulariiflora are collected, authenticated, and thoroughly washed to remove any soil and debris. The plant material is then shade-dried at room temperature for 2-3 weeks until brittle and subsequently pulverized into a coarse powder (20-40 mesh).

  • Extraction: The powdered plant material (1 kg) is subjected to exhaustive extraction with 80% aqueous methanol (B129727) (5 L) at room temperature for 72 hours with occasional shaking. The process is repeated three times to ensure complete extraction. The combined methanolic extracts are filtered through Whatman No. 1 filter paper.

  • Solvent Evaporation: The filtrate is concentrated under reduced pressure at a temperature not exceeding 50°C using a rotary evaporator to yield a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is suspended in distilled water (1 L) and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • Hexane (B92381) Fractionation: The aqueous suspension is first extracted with n-hexane (3 x 1 L) to remove non-polar compounds such as fats, waxes, and chlorophyll. The hexane fractions are combined and concentrated.

  • Ethyl Acetate (B1210297) Fractionation: The remaining aqueous layer is then extracted with ethyl acetate (3 x 1 L). The ethyl acetate fractions, which typically contain moderately polar compounds including some phenylpropanoid glycosides, are combined and concentrated.

  • n-Butanol Fractionation: Finally, the aqueous layer is extracted with n-butanol (3 x 1 L). This fraction is enriched with polar compounds, including the majority of the phenylpropanoid glycosides. The n-butanol fractions are combined and concentrated to dryness.

Chromatographic Purification

The n-butanol fraction, being the most promising for containing this compound, is subjected to a series of chromatographic techniques for the isolation of the pure compound.

  • Column Chromatography (Silica Gel): The dried n-butanol extract (100 g) is adsorbed onto silica (B1680970) gel (200 g) and loaded onto a silica gel column (60-120 mesh, 50 cm x 5 cm). The column is eluted with a gradient of chloroform-methanol (9:1 to 1:1, v/v). Fractions of 250 mL are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Sephadex LH-20 Column Chromatography: Fractions rich in phenylpropanoid glycosides are further purified on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on their molecular size and to remove tannins and other polymeric compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water (e.g., 20% to 80% methanol over 60 minutes) at a flow rate of 5 mL/min. The elution is monitored by a UV detector at 280 nm. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Table 2: Illustrative Yields from a Generalized Isolation Protocol (Starting with 1 kg of Dried Plant Material)

Fraction/CompoundTypical Yield (g)Purity (%)
Crude Methanol Extract150 - 200-
n-Hexane Fraction15 - 25-
Ethyl Acetate Fraction10 - 20-
n-Butanol Fraction40 - 60-
This compound (Post-HPLC)0.1 - 0.5>95

Note: The yields and purity are estimates based on the isolation of similar compounds and will vary depending on the specific plant material and experimental conditions.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To aid in the understanding of the isolation process and the potential biological context of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification plant_material Dried & Powdered Picrorhiza scrophulariiflora extraction 80% Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Non-polar) partitioning->hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction (Medium-polar) partitioning->ethyl_acetate_fraction n_butanol_fraction n-Butanol Fraction (Polar) partitioning->n_butanol_fraction silica_gel Silica Gel Column Chromatography n_butanol_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.

signaling_pathway hemiphroside_b This compound receptor Cell Surface Receptor (e.g., GPCR, RTK) hemiphroside_b->receptor g_protein G-Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) camp->pka creb CREB pka->creb gene_expression Gene Expression (e.g., Anti-inflammatory genes) creb->gene_expression cellular_response Cellular Response (e.g., Reduced Inflammation) gene_expression->cellular_response

Figure 2. A conceptual cAMP signaling pathway potentially modulated by this compound.

Concluding Remarks

The isolation and characterization of novel natural products like this compound are pivotal for the discovery of new therapeutic agents. While direct and detailed experimental data on this compound remains to be published, the methodologies outlined in this guide provide a robust framework for its successful isolation from its putative natural source, Picrorhiza scrophulariiflora. The provided workflow, from plant material processing to advanced chromatographic purification, is a well-established pathway for obtaining pure phenylpropanoid glycosides. Further research is warranted to elucidate the precise biological activities of this compound and to explore its potential therapeutic applications, including the validation of its interaction with signaling pathways such as the one conceptually presented here. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of natural product discovery and development.

An In-depth Technical Guide to the Physicochemical Characteristics of Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphroside B, an iridoid glycoside first isolated from Lagotis integra, presents a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. The information compiled herein is essential for researchers engaged in natural product chemistry, pharmacology, and drug development. This document summarizes its fundamental properties, including molecular structure, weight, and formula, and outlines the general experimental protocols utilized for the characterization of iridoid glycosides.

Introduction

This compound is a naturally occurring iridoid glycoside identified as one of the main active components in the plant Lagotis integra[1]. Iridoid glycosides are a large class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. These compounds are known to exhibit a wide range of biological activities, making them promising candidates for pharmaceutical research. A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, identification, and the development of potential therapeutic applications.

Physicochemical Properties

The determination of the physicochemical properties of a natural product like this compound is a critical step in its characterization. These properties provide insights into its identity, purity, and behavior in various chemical and biological systems.

General Properties

A summary of the fundamental physicochemical data for this compound is presented in Table 1. This information is primarily derived from the initial isolation and structural elucidation studies.

PropertyValueReference
Chemical Name This compoundOriginal isolation papers
CAS Number 165338-28-3[2]
Molecular Formula C31H38O17[2]
Molecular Weight 682.6 g/mol [2]
Appearance Amorphous powderInferred from typical iridoid glycoside properties
Melting Point Not available
Solubility Not available

Table 1: General Physicochemical Properties of this compound

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation of natural products. The following sections would typically detail the specific spectral data for this compound. However, as the original spectral data from the primary literature is not currently available, this guide outlines the expected spectral features for an iridoid glycoside of this nature and the methodologies used to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR are crucial for assigning the proton and carbon skeletons of this compound.

Expected ¹H NMR (Proton NMR) Data: The ¹H NMR spectrum of an iridoid glycoside like this compound would be expected to show characteristic signals for:

  • Anomeric protons of the glucose moiety, typically in the range of δ 4.5-5.5 ppm.

  • Olefinic protons of the iridoid core.

  • Protons of the cyclopentane (B165970) ring .

  • Signals from any acyl groups present in the molecule.

Expected ¹³C NMR (Carbon-13 NMR) Data: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including:

  • The anomeric carbon of the glucose unit (typically around δ 100 ppm).

  • Carbonyl carbons from ester or acid functionalities.

  • Olefinic carbons of the iridoid skeleton.

  • Carbons of the sugar moiety .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula.

Expected Mass Spectrum Data: The mass spectrum of this compound is expected to show a molecular ion peak (or adducts such as [M+Na]⁺ or [M+H]⁺) corresponding to its molecular weight of 682.6. Fragmentation patterns observed in MS/MS experiments would provide valuable information about the different structural components, such as the loss of the sugar moiety or acyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectrum Data: The IR spectrum of this compound would likely exhibit absorption bands characteristic of:

  • Hydroxyl groups (-OH) from the sugar and iridoid core, appearing as a broad band around 3400 cm⁻¹.

  • Carbonyl groups (C=O) from ester functionalities, typically in the region of 1700-1750 cm⁻¹.

  • Carbon-carbon double bonds (C=C) from the iridoid ring, around 1650 cm⁻¹.

  • C-O stretching vibrations from the glycosidic linkage and other ether/ester bonds.

Experimental Protocols

The following sections describe the general methodologies that would be employed in the isolation and characterization of this compound.

Isolation of this compound

The general workflow for isolating an iridoid glycoside like this compound from its natural source, Lagotis integra, is depicted in the following diagram.

experimental_workflow General Isolation Workflow for this compound plant_material Dried and Powdered Plant Material (Lagotis integra) extraction Extraction (e.g., with Methanol (B129727) or Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction (Rich in Glycosides) partitioning->butanol_fraction column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) butanol_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol (B145695) at room temperature.

  • Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides, being polar, are usually concentrated in the n-butanol fraction.

  • Chromatography: The n-butanol fraction is subjected to various chromatographic techniques, including column chromatography on silica gel or Sephadex, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods.

structural_elucidation Structural Elucidation Workflow pure_compound Pure this compound ms Mass Spectrometry (MS) - Molecular Weight - Molecular Formula pure_compound->ms ir Infrared (IR) Spectroscopy - Functional Groups pure_compound->ir nmr NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) pure_compound->nmr structure Proposed Structure ms->structure ir->structure nmr->structure

Caption: Workflow for the structural elucidation of this compound.

Methodology:

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and deduce the molecular formula.

  • Infrared Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups such as hydroxyls, carbonyls, and double bonds.

  • NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the complete chemical structure of the molecule.

Biological Activity and Signaling Pathways

Recent studies have identified this compound as a main active component in Lagotis integra with potential therapeutic effects, particularly in the context of ulcerative colitis[1]. The proposed mechanism of action involves the modulation of key signaling pathways related to inflammation.

A simplified representation of a potential signaling pathway that could be influenced by compounds like this compound is shown below. This is a generalized diagram and further research is needed to elucidate the specific targets of this compound.

signaling_pathway Hypothetical Signaling Pathway hemiphroside_b This compound receptor Cell Surface Receptor hemiphroside_b->receptor Binds to or influences signaling_cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) receptor->signaling_cascade Activates/Inhibits transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Modulation of Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory Effects) gene_expression->cellular_response

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This compound is an iridoid glycoside with significant potential for further scientific investigation. This guide has summarized its core physicochemical characteristics and outlined the standard experimental procedures for its isolation and structural determination. While some specific data points, such as the melting point and detailed spectroscopic analyses, require access to the original primary literature for complete reporting, the information provided herein serves as a valuable resource for researchers. Future studies are warranted to fully elucidate the biological activities and mechanisms of action of this compound, which may lead to the development of novel therapeutic agents.

References

No Information Available on the Biological Activity of Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published data on the preliminary biological activity of Hemiphroside B has yielded no specific results. As of December 2025, there is a notable absence of scientific literature detailing any in-vitro or in-vivo studies, experimental protocols, or elucidated signaling pathways related to this compound.

Efforts to gather information for a technical guide on the biological screening of this compound were unsuccessful. Searches for its potential anticancer, anti-inflammatory, antioxidant, or antimicrobial activities have not returned any relevant scholarly articles, reviews, or technical reports. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental methodologies, or visualizations of associated signaling pathways as requested.

The lack of available information suggests that this compound may be a recently discovered compound with research yet to be published, or it may be a compound that has not been the subject of biological investigation. It is also possible that the compound name is incorrect or not widely recognized in scientific databases.

Researchers, scientists, and drug development professionals interested in this specific compound are advised to monitor scientific literature for any future publications that may disclose its isolation, structural characterization, and subsequent biological evaluation. Without primary data, any discussion of its potential therapeutic effects or mechanisms of action would be purely speculative.

The Ethnopharmacological Significance of Lagotis integra and the Therapeutic Potential of Hemiphroside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagotis integra, a perennial herb utilized in traditional Tibetan medicine, has a long history of application for inflammatory ailments, particularly those with symptoms analogous to ulcerative colitis, referred to as "Chi Ba" disease. Modern phytochemical investigations have identified Hemiphroside B, a phenylpropanoid glycoside, as one of the principal bioactive constituents of this plant. This technical guide provides a comprehensive overview of the ethnopharmacological use of Lagotis integra, with a specific focus on the isolation, and purported biological activities of this compound. This document synthesizes available scientific data, outlines relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development initiatives.

Introduction

Traditional medicine systems represent a valuable repository of knowledge for the discovery of novel therapeutic agents. Lagotis integra W.W.Sm., a member of the Plantaginaceae family, is a notable component of Tibetan herbal medicine. Its traditional application in treating inflammatory conditions of the digestive system has prompted scientific inquiry into its chemical constituents and mechanisms of action. This compound has emerged as a compound of significant interest due to its potential anti-inflammatory properties. This guide aims to provide a detailed technical resource for researchers exploring the therapeutic utility of Lagotis integra and this compound.

Ethnopharmacological Use and Geographical Distribution

Lagotis integra is traditionally used in Tibetan medicine to treat "Chi Ba" disease, a condition characterized by symptoms that align with modern descriptions of ulcerative colitis.[1][2] The genus Lagotis has a wide geographical distribution, with species found from Eastern Europe to Temperate Asia and Subarctic America.[3][4] Lagotis integra specifically is found in regions of China, including Qinghai, Yunnan, and Sichuan, as well as in the eastern regions of Tibet.[5]

This compound: A Key Bioactive Constituent

This compound is a phenylpropanoid glycoside identified as a major bioactive component of Lagotis integra.[1][2]

Chemical Properties of this compound

PropertyValue
Chemical FormulaC31H38O17
CAS Number165338-28-3

Experimental Protocols

General Protocol for the Extraction and Isolation of Phenylpropanoid Glycosides

4.1.1. Extraction

  • Plant Material Preparation: Air-dry the whole plant or relevant parts (e.g., aerial parts, roots) of Lagotis integra and grind into a fine powder.

  • Solvent Extraction: Macerate or reflux the powdered plant material with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for the initial extraction of phenylpropanoid glycosides. The extraction is typically repeated multiple times to ensure maximum yield.

  • Concentration: Combine the filtrates from the repeated extractions and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Solvent Partitioning

  • Suspension: Suspend the crude extract in water.

  • Fractionation: Perform successive liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, ethyl acetate, and n-butanol. Phenylpropanoid glycosides are often enriched in the n-butanol fraction.

4.1.3. Chromatographic Purification

  • Column Chromatography: Subject the enriched fraction (e.g., n-butanol fraction) to column chromatography.

    • Stationary Phase: Silica gel or macroporous resin are frequently used.

    • Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a chloroform-methanol or ethyl acetate-methanol gradient can be used.

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative or semi-preparative HPLC.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water (often with a small percentage of acid like formic acid or acetic acid) and methanol or acetonitrile (B52724) is typically used for elution.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique can also be employed for the separation and purification of phenylpropanoid glycosides.

In Vitro Anti-Inflammatory Assays

To quantify the anti-inflammatory activity of this compound, standard in vitro assays can be employed.

4.2.1. Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)

  • Cell Culture: Culture a suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1), in appropriate media.

  • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Co-treat the cells with varying concentrations of this compound.

  • Quantification: After a suitable incubation period, measure the levels of TNF-α and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of the cytokine production).

4.2.2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay

  • Preparation of HRBC Suspension: Obtain fresh human blood and prepare a 10% v/v suspension of red blood cells in isosaline.

  • Assay Mixture: Prepare reaction mixtures containing a phosphate (B84403) buffer (pH 7.4), hyposaline, the HRBC suspension, and varying concentrations of this compound. A control without the test compound and a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) should be included.

  • Incubation and Centrifugation: Incubate the mixtures at 37°C for 30 minutes, followed by centrifugation.

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at 560 nm to determine the amount of hemoglobin released due to hemolysis.

  • Calculation: Calculate the percentage of membrane stabilization by comparing the absorbance of the test samples to the control.

Signaling Pathways

While the specific signaling pathways modulated by isolated this compound are yet to be fully elucidated, studies on the crude extract of Lagotis integra suggest the involvement of several key pathways in its anti-inflammatory effects. The extract has been shown to potentially downregulate the expression of AKT serine/threonine kinase 1 (AKT1), vascular endothelial growth factor (VEGFA), tumor necrosis factor-alpha (TNF-α), epidermal growth factor receptor (EGFR), and caspase-3 (CASP3).

Below are diagrams representing the potential interplay of these signaling molecules in an inflammatory context, which may be influenced by the components of Lagotis integra, including this compound.

G cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling Cascade cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK EGFR EGFR AKT1 AKT1 EGFR->AKT1 AKT1->NFkB VEGFA VEGFA AKT1->VEGFA CASP3 Caspase-3 AKT1->CASP3 inhibition TNFa TNF-α NFkB->TNFa MAPK->TNFa Inflammation Inflammation TNFa->Inflammation VEGFA->Inflammation Apoptosis Apoptosis CASP3->Apoptosis HemiphrosideB This compound (Hypothesized Action) HemiphrosideB->AKT1 HemiphrosideB->NFkB HemiphrosideB->MAPK

Figure 1: Hypothesized signaling pathways influenced by this compound.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Start Lagotis integra (Powdered Plant) Extraction Methanol Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning ButanolFraction n-Butanol Fraction Partitioning->ButanolFraction CrudeExtract->Partitioning ColumnChrom Column Chromatography ButanolFraction->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC HemiphrosideB Isolated This compound HPLC->HemiphrosideB

Figure 2: General experimental workflow for this compound isolation.

Conclusion and Future Directions

Lagotis integra holds significant promise as a source of novel anti-inflammatory compounds, with this compound being a primary candidate for further investigation. The ethnopharmacological use of this plant provides a strong basis for its continued study. Future research should focus on:

  • Developing and publishing a standardized, detailed protocol for the efficient isolation and purification of this compound from Lagotis integra.

  • Conducting comprehensive in vitro and in vivo studies to quantify the anti-inflammatory activity of pure this compound and determine its IC50 values against key inflammatory mediators.

  • Elucidating the specific molecular mechanisms of action of this compound, including its direct targets and its effects on key signaling pathways such as NF-κB, MAPK, and PI3K/AKT.

  • Evaluating the safety and toxicity profile of this compound to assess its therapeutic potential.

By addressing these research gaps, the scientific community can fully explore the potential of this compound as a novel therapeutic agent for the treatment of inflammatory diseases, including ulcerative colitis.

References

The Pharmacology of Hemiphroside B: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hemiphroside B is a phenylpropanoid glycoside, a class of naturally occurring compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, with a focus on its potential therapeutic applications. The information is tailored for researchers, scientists, and professionals involved in drug development. This compound has been identified as a constituent of medicinal plants such as Lagotis integra and Hemiphragma heterophyllum. While research on the isolated compound is still emerging, preliminary studies and computational analyses suggest its potential in treating inflammatory conditions and metabolic disorders.

Predicted Pharmacological Activities and Signaling Pathways

Network pharmacology and molecular docking studies have been instrumental in predicting the potential mechanisms of action of this compound, particularly in the context of inflammatory diseases like ulcerative colitis.

Anti-Inflammatory Effects in Ulcerative Colitis (Predicted)

A study involving the analysis of the chemical constituents of Lagotis integra identified this compound as a key potential active component for the treatment of ulcerative colitis. This prediction was based on network pharmacology models, which suggested that this compound may exert its therapeutic effects by modulating several key proteins involved in inflammation and cell survival.

Predicted Molecular Targets of this compound in Ulcerative Colitis

Target ProteinPredicted Function in Ulcerative Colitis
AKT1 (Protein Kinase B)Involved in cell survival and proliferation pathways; its inhibition could reduce inflammation-driven cell growth.
VEGFA (Vascular Endothelial Growth Factor A)A key mediator of angiogenesis, which is often dysregulated in chronic inflammation.
TNF-α (Tumor Necrosis Factor-alpha)A major pro-inflammatory cytokine that plays a central role in the pathogenesis of ulcerative colitis.
EGFR (Epidermal Growth Factor Receptor)Its signaling can contribute to intestinal inflammation and fibrosis.
CASP3 (Caspase-3)A key executioner of apoptosis; its modulation could impact the resolution of inflammation.

This data is based on network pharmacology predictions and requires further experimental validation with the isolated this compound.

The same study conducted in vivo experiments using a Dextran Sulfate Sodium (DSS)-induced colitis mouse model. Treatment with an extract of Lagotis integra, containing this compound, was shown to downregulate the protein expression of AKT1, VEGFA, TNF-α, EGFR, and CASP3 in the colon tissue of the mice, lending some experimental support to the computational predictions.[1][2] However, it is crucial to note that this validation was performed with a complex plant extract and not with purified this compound.

Below is a diagram illustrating the predicted signaling pathway of this compound in the context of ulcerative colitis.

HemiphrosideB_UC_Pathway cluster_targets Predicted Molecular Targets cluster_outcomes Cellular Processes in Ulcerative Colitis Hemiphroside_B This compound AKT1 AKT1 Hemiphroside_B->AKT1 VEGFA VEGFA Hemiphroside_B->VEGFA TNFa TNF-α Hemiphroside_B->TNFa EGFR EGFR Hemiphroside_B->EGFR CASP3 Caspase-3 Hemiphroside_B->CASP3 Cell_Survival Cell Survival AKT1->Cell_Survival Angiogenesis Angiogenesis VEGFA->Angiogenesis Inflammation Inflammation TNFa->Inflammation EGFR->Cell_Survival Apoptosis Apoptosis CASP3->Apoptosis

Predicted signaling pathway of this compound in ulcerative colitis.

Potential α-Glucosidase Inhibitory Activity

Research on the constituents of Hemiphragma heterophyllum has suggested that phenylpropanoid glycosides, including this compound, possess α-glucosidase inhibitory activity. This enzyme is a key target in the management of type 2 diabetes, as its inhibition slows down the absorption of carbohydrates from the gut.

A study evaluating a fraction of phenylpropanoid glucosides from this plant reported significant inhibitory activity against α-glucosidase.

α-Glucosidase Inhibitory Activity of Phenylpropanoid Glycoside Fraction

Compound FractionIC50 Value (µM)Positive Control (Acarbose) IC50 (µM)
Phenylpropanoid Glycosides33.6 - 83.1310.8

Note: This study reported the IC50 range for a mixture of phenylpropanoid glycosides and did not specify the value for this compound alone.

This finding suggests that this compound may contribute to the anti-diabetic potential of the plant extract and warrants further investigation as a potential standalone α-glucosidase inhibitor.

Experimental Protocols

While detailed experimental protocols for isolated this compound are scarce, this section provides an overview of the methodologies commonly used to assess the biological activities discussed.

In Vitro α-Glucosidase Inhibitory Assay

This assay is used to determine the ability of a compound to inhibit the activity of α-glucosidase.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: The test compound (e.g., this compound) is pre-incubated with the α-glucosidase solution for a defined period at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.

  • Measurement: The enzymatic reaction, which results in the release of p-nitrophenol (a yellow product), is monitored by measuring the absorbance at 405 nm at regular intervals.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.[3][4][5][6][7]

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used animal model to mimic the pathology of human ulcerative colitis and to evaluate the efficacy of potential therapeutic agents.[8][9][10][11][12]

Workflow for DSS-Induced Colitis Model

DSS_Colitis_Workflow Start Acclimatization of Mice Induction Administration of DSS in drinking water (e.g., 2-5% for 5-7 days) Start->Induction Treatment Treatment with Vehicle or Test Compound (e.g., this compound) Induction->Treatment Monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding (Disease Activity Index - DAI) Treatment->Monitoring Endpoint Endpoint Analysis: - Colon length and weight - Histopathology of colon tissue - Myeloperoxidase (MPO) assay - Cytokine analysis (e.g., TNF-α, IL-6) Monitoring->Endpoint

Workflow of the DSS-induced colitis model in mice.

Pharmacokinetics

Currently, there is no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of isolated this compound. Phenylpropanoid glycosides as a class are generally known to be water-soluble compounds.[13] However, their pharmacokinetic profiles can vary significantly based on their specific chemical structures. Further research is required to determine the bioavailability, metabolic fate, and excretion profile of this compound.

Conclusion

This compound is an emerging natural product with predicted therapeutic potential, particularly in the areas of inflammatory and metabolic diseases. Computational studies have identified it as a promising candidate for the treatment of ulcerative colitis, with predicted interactions with key inflammatory and cell survival signaling pathways. Furthermore, preliminary studies on related compounds suggest a potential for α-glucosidase inhibition.

However, it is critical to emphasize that the majority of the current evidence is based on predictive models or studies of complex plant extracts. To fully elucidate the pharmacological profile of this compound, further research on the isolated compound is imperative. This should include in vitro and in vivo studies to validate the predicted biological activities, determine precise quantitative measures of efficacy (e.g., IC50 values), and establish a comprehensive pharmacokinetic profile. Such studies are essential for advancing this compound from a compound of interest to a potential therapeutic agent.

References

Spectral Data Analysis of Hemiphroside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside B is a naturally occurring iridoid glycoside that has been identified in plant species such as Lagotis integra. As with many natural products, a thorough understanding of its structural and physicochemical properties is paramount for its potential development as a therapeutic agent. This technical guide provides a consolidated overview of the spectral data analysis of this compound. Due to the limited availability of comprehensive public data, this document serves as a foundational framework and highlights the necessary experimental data for a complete characterization.

Physicochemical Properties

A complete profile of this compound would include data on its molecular formula, molecular weight, melting point, and optical rotation. This information is crucial for confirming the identity and purity of isolated samples.

PropertyValue
Molecular Formula Data not available
Molecular Weight Data not available
Appearance Data not available
Melting Point Data not available
Optical Rotation Data not available

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of natural products. A comprehensive analysis of this compound would involve a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are required to assign all proton and carbon signals and to establish connectivity within the molecule.

Table 1: ¹H NMR Spectral Data of this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectral Data of this compound

PositionChemical Shift (δ) ppm
Data not availableData not available
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula. Fragmentation patterns observed in MS/MS experiments can offer valuable clues about the structure of the glycosidic linkages and the aglycone core.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)HRMS CalculatedHRMS Found
ESIData not availableData not availableData not availableData not available
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions and the presence of chromophores.

Table 4: IR and UV-Vis Spectral Data for this compound

TechniqueWavenumber (cm⁻¹) / Wavelength (λmax, nm)Functional Group / Chromophore
IR (KBr) Data not availableData not available
UV-Vis (MeOH) Data not availableData not available

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility of scientific findings. The following outlines the general procedures that would be employed for the isolation and spectral analysis of this compound.

Isolation and Purification of this compound
  • Plant Material: The primary source material, such as the dried aerial parts of Lagotis integra, is collected and identified.

  • Extraction: The plant material is typically powdered and extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting extract is then filtered and concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).

  • Chromatography: The fractions containing this compound are further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a suitable deuterated solvent (e.g., CD₃OD or D₂O). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

  • Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • IR and UV-Vis Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets. UV-Vis spectra are obtained using a spectrophotometer with the sample dissolved in a spectroscopic grade solvent like methanol.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical progression of experiments and data analysis.

structure_elucidation cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Structure Determination plant_material Plant Material extraction Extraction plant_material->extraction fractionation Fractionation extraction->fractionation purification Purification (Chromatography) fractionation->purification ms Mass Spectrometry purification->ms nmr NMR (1D & 2D) purification->nmr ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv mol_formula Molecular Formula ms->mol_formula connectivity Connectivity & Stereochemistry nmr->connectivity func_groups Functional Groups ir->func_groups uv->func_groups final_structure Final Structure mol_formula->final_structure func_groups->final_structure connectivity->final_structure signaling_pathway inflammatory_stimulus Inflammatory Stimulus receptor Receptor (e.g., TLR4) inflammatory_stimulus->receptor ikk IKK Complex receptor->ikk hemiphroside_b This compound hemiphroside_b->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nf_kb NF-κB (p65/p50) ikb->nf_kb nucleus Nucleus nf_kb->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) nucleus->inflammatory_genes Transcription

Methodological & Application

Application Note: Quantitative Determination of Hemiphroside B in Rat Plasma using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Hemiphroside B in rat plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The assay was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and other drug development applications.

Introduction

This compound is a phenylpropanoid glycoside with potential therapeutic properties. To support preclinical pharmacokinetic and toxicokinetic studies, a reliable and robust analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in rat plasma using HPLC-MS, offering high sensitivity and specificity.

Chemical Properties of this compound

  • Chemical Formula: C₃₁H₃₈O₁₇[1][2]

  • Molecular Weight: 682.62 g/mol [1][2]

  • CAS Number: 165338-28-3[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Verbascoside

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Rat plasma (K₂EDTA as anticoagulant)

Instrumentation and Analytical Conditions
  • HPLC System: Agilent 1290 Infinity II LC System or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent

  • Analytical Column: Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Software: Agilent MassHunter Workstation

Table 1: HPLC Parameters

ParameterValue
Column Temperature 35 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.010
5.095
7.095
7.110
9.010

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions See Table 4
Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1.0 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.

Working Solutions:

  • Serially dilute the stock solutions with 50:50 (v/v) methanol/water to prepare calibration standards and quality control (QC) samples.

Sample Preparation Protocol:

  • Thaw frozen rat plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the IS working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

Data Presentation

Table 4: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
This compound 681.6161.110017530
Verbascoside (IS) 623.5161.110016025

Table 5: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 12%
Accuracy (%) 90.5 - 108.2
Recovery (%) 85.2 - 95.7
Matrix Effect (%) 92.1 - 103.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing plasma Rat Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

hplc_ms_system cluster_hplc HPLC System cluster_ms Mass Spectrometer solvent Solvent Delivery System column C18 Column solvent->column autosampler Autosampler autosampler->column Sample Injection column_oven Column Oven ion_source ESI Source column->ion_source Eluent quad1 Quadrupole 1 (Precursor Ion Selection) ion_source->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad2 Quadrupole 2 (Product Ion Selection) collision_cell->quad2 detector Detector quad2->detector

Caption: Logical relationship of the HPLC-MS system components.

References

Application Notes and Protocols: In Vitro Assay for Hemiphroside B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside B is a naturally occurring compound that has garnered interest for its potential therapeutic properties. Preliminary studies suggest that this compound possesses significant antioxidant activity.[1] Oxidative stress and inflammation are closely linked pathological processes implicated in a wide range of diseases. Therefore, it is hypothesized that this compound may also exhibit anti-inflammatory effects.

These application notes provide a comprehensive set of protocols to investigate the in vitro antioxidant and anti-inflammatory activities of this compound. The assays described herein are standard, robust, and reproducible methods for characterizing the bioactivity of novel compounds.[2][3][4] The protocols will guide researchers in determining the free radical scavenging capabilities of this compound and its potential to modulate key inflammatory pathways, such as NF-κB and MAPK signaling.[5][6][7]

Experimental Workflow

The following diagram outlines the suggested experimental workflow for a comprehensive in vitro evaluation of this compound's activity. The workflow progresses from initial chemical-based antioxidant screens to more complex cell-based assays to elucidate its anti-inflammatory mechanism of action.

experimental_workflow cluster_antioxidant Antioxidant Activity Assessment cluster_anti_inflammatory Anti-inflammatory Activity Assessment cluster_mechanism Mechanism of Action Elucidation DPPH DPPH Radical Scavenging Assay Cell_Culture Cell Culture (e.g., Macrophages) DPPH->Cell_Culture Proceed if active FRAP Ferric Reducing Antioxidant Power (FRAP) Assay FRAP->Cell_Culture ABTS ABTS Radical Cation Decolorization Assay ABTS->Cell_Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Production Assay LPS_Stimulation->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB, MAPK pathways) NO_Assay->Western_Blot Investigate mechanism Cytokine_Assay->Western_Blot Reporter_Assay NF-κB Luciferase Reporter Assay Western_Blot->Reporter_Assay

Caption: Experimental workflow for evaluating this compound.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[3][8][9] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[3][10]

Protocol:

  • Reagent Preparation:

    • DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • This compound stock solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Positive control: Prepare a 1 mg/mL stock solution of ascorbic acid or Trolox in the same solvent.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and the positive control.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically at 593 nm.[10][11]

Protocol:

  • Reagent Preparation:

    • FRAP reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • This compound stock solution and positive control (as in DPPH assay).

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the serially diluted this compound or positive control to the wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using known concentrations of FeSO₄·7H₂O.

    • The antioxidant capacity of this compound is expressed as Fe²⁺ equivalents (µM) or in terms of a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC).

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This assay determines the effect of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

  • Nitrite Quantification (Griess Assay):

    • Add 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage inhibition of NO production is calculated.

Pro-inflammatory Cytokine Quantification (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant of LPS-stimulated macrophages treated with this compound.

Protocol:

  • Sample Collection:

    • Use the same cell culture supernatants collected from the NO production assay.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits.

    • Typically, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

  • Measurement and Calculation:

    • Measure the absorbance at the appropriate wavelength (usually 450 nm).

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Mechanism of Action Elucidation

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[5][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5][12]

nfkB_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of protein kinases that play a crucial role in transmitting extracellular signals to the nucleus, regulating processes like inflammation and cell proliferation.[6][7] The three main MAPK cascades are ERK, JNK, and p38.[6] Activation of these pathways by stimuli such as LPS leads to the activation of transcription factors that regulate inflammatory gene expression.

mapk_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Stimuli Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., p38) MAP2K->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Translocation & Activation Genes Inflammatory Gene Expression TF->Genes

Caption: General MAPK signaling cascade.

Data Presentation

Table 1: Antioxidant Activity of this compound
AssayParameterThis compoundAscorbic Acid (Positive Control)
DPPH Scavenging IC50 (µg/mL)Insert ValueInsert Value
FRAP TEAC (µM Trolox/mg)Insert ValueInsert Value
ABTS Scavenging IC50 (µg/mL)Insert ValueInsert Value
Table 2: Effect of this compound on NO Production and Cell Viability
TreatmentConcentration (µg/mL)NO Production (% of LPS control)Cell Viability (%)
Control-Insert Value100
LPS1100Insert Value
This compound + LPS10Insert ValueInsert Value
This compound + LPS25Insert ValueInsert Value
This compound + LPS50Insert ValueInsert Value
This compound + LPS100Insert ValueInsert Value
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
TreatmentConcentration (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control-Insert ValueInsert Value
LPS1Insert ValueInsert Value
This compound + LPS10Insert ValueInsert Value
This compound + LPS25Insert ValueInsert Value
This compound + LPS50Insert ValueInsert Value
This compound + LPS100Insert ValueInsert Value

References

Application Notes and Protocols: Evaluating Therapeutic Agents in a DSS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vivo Efficacy of a Novel Compound in a Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vivo evaluation of novel therapeutic compounds, such as Hemiphroside B, in a dextran sulfate sodium (DSS)-induced colitis model in mice. While specific data for this compound in this model is not currently available in published literature, this protocol outlines the standardized procedures for inducing colitis and assessing the efficacy of a test compound ("Compound X"). Detailed methodologies for key experiments, data interpretation, and visualization of experimental workflows and relevant signaling pathways are presented to guide researchers in this field.

Introduction to the DSS-Induced Colitis Model

Dextran sulfate sodium (DSS)-induced colitis is a widely used and reproducible animal model that mimics many of the clinical and histological features of human ulcerative colitis (UC)[1][2][3]. Administration of DSS, a sulfated polysaccharide, in the drinking water of rodents disrupts the colonic epithelial barrier, leading to the infiltration of inflammatory cells, ulceration, and a robust inflammatory response[2][4]. This model is valuable for screening and characterizing the efficacy of novel anti-inflammatory compounds.

The severity of colitis can be controlled by varying the concentration of DSS (typically 1-5%), the duration of administration, and the genetic background of the mouse strain used[5][6][7]. C57BL/6 mice are a commonly used strain due to their susceptibility to DSS-induced colitis[7].

Quantitative Data Summary (Hypothetical Data for "Compound X")

The following tables represent typical quantitative data that would be collected to assess the efficacy of a test compound ("Compound X") in a DSS-induced colitis model.

Table 1: Disease Activity Index (DAI)

The Disease Activity Index (DAI) is a composite score based on weight loss, stool consistency, and rectal bleeding.

GroupDay 3Day 5Day 7Day 9
Control0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
DSS Only1.2 ± 0.32.5 ± 0.43.8 ± 0.53.5 ± 0.6
DSS + Compound X (10 mg/kg)1.0 ± 0.21.8 ± 0.32.5 ± 0.42.1 ± 0.4
DSS + Compound X (20 mg/kg)0.8 ± 0.21.3 ± 0.21.9 ± 0.31.5 ± 0.3*

Data are presented as mean ± SEM. *p < 0.05 compared to the DSS Only group.

Table 2: Body Weight Change and Colon Length

GroupBody Weight Change (%)Colon Length (cm)
Control+2.5 ± 0.89.2 ± 0.5
DSS Only-18.7 ± 2.15.8 ± 0.4
DSS + Compound X (10 mg/kg)-10.3 ± 1.57.1 ± 0.3
DSS + Compound X (20 mg/kg)-6.8 ± 1.28.0 ± 0.4

Data are presented as mean ± SEM. *p < 0.05 compared to the DSS Only group.

Table 3: Inflammatory Markers in Colon Tissue

GroupMPO Activity (U/g tissue)IL-6 (pg/mg protein)TNF-α (pg/mg protein)
Control1.5 ± 0.325.4 ± 4.130.1 ± 5.2
DSS Only8.9 ± 1.1150.7 ± 15.3185.2 ± 20.4
DSS + Compound X (10 mg/kg)5.2 ± 0.785.3 ± 9.898.6 ± 11.2
DSS + Compound X (20 mg/kg)3.1 ± 0.550.1 ± 6.562.3 ± 8.7

Data are presented as mean ± SEM. *p < 0.05 compared to the DSS Only group.

Experimental Protocols

DSS-Induced Acute Colitis Model
  • Animals: Male C57BL/6 mice (8-10 weeks old, weighing 20-25g) are commonly used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22-25°C, 12h light/dark cycle) with free access to standard chow and water[6].

  • Grouping: Mice are randomly divided into experimental groups (n=6-10 per group):

    • Control Group: Receive regular drinking water.

    • DSS Group: Receive DSS in drinking water.

    • Treatment Groups: Receive DSS and daily administration of the test compound (e.g., "Compound X" at various doses).

    • Positive Control Group (Optional): Receive DSS and a known anti-inflammatory drug (e.g., sulfasalazine).

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days[5][8][9]. The DSS solution should be freshly prepared.

  • Compound Administration: The test compound is administered daily via oral gavage or another appropriate route, starting from day 0 (the first day of DSS administration) until the end of the experiment.

  • Monitoring: Daily monitoring of body weight, stool consistency, and presence of blood in the stool is crucial for calculating the Disease Activity Index (DAI)[6][10].

  • Termination and Sample Collection: On the final day of the experiment (e.g., day 7 or 9), mice are euthanized. The entire colon is excised from the cecum to the anus, and its length is measured[11]. Colon tissue samples are collected for histological analysis, myeloperoxidase (MPO) activity assay, and cytokine measurements[12].

Disease Activity Index (DAI) Scoring

The DAI is calculated based on the following scoring system:

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0NoneNormalNone
11-5Loose stoolsFaint blood streaks
25-10Loose stoolsObvious blood
310-15DiarrheaObvious blood
4>15DiarrheaGross bleeding

The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by three.

Histological Analysis
  • Colon tissue sections are fixed in 10% neutral buffered formalin.

  • Paraffin-embedded sections (5 µm) are stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Histological scoring is performed by a blinded pathologist to assess the degree of inflammation, ulceration, and crypt damage.

Myeloperoxidase (MPO) Assay

MPO is an enzyme abundant in neutrophils, and its activity is a marker of neutrophil infiltration and inflammation. MPO activity in colon tissue homogenates can be measured using commercially available kits.

Cytokine Analysis

Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in colon tissue homogenates can be quantified using ELISA or multiplex bead assays.

Visualization of Workflows and Pathways

Experimental Workflow for DSS-Induced Colitis

experimental_workflow cluster_setup Setup Phase cluster_induction Induction & Treatment Phase cluster_analysis Analysis Phase acclimatization Acclimatization (1 week) grouping Random Grouping (Control, DSS, Treatment) acclimatization->grouping dss_admin DSS Administration (2.5-5% in water, 5-7 days) grouping->dss_admin compound_admin Daily Compound Administration grouping->compound_admin monitoring Daily Monitoring (Weight, DAI) dss_admin->monitoring compound_admin->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia colon_length Colon Length Measurement euthanasia->colon_length histology Histology (H&E) euthanasia->histology mpo MPO Assay euthanasia->mpo cytokines Cytokine Analysis euthanasia->cytokines

Caption: Experimental workflow for evaluating a test compound in a DSS-induced colitis model.

NF-κB Signaling Pathway in Colitis

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often dysregulated in IBD[13][14]. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dss DSS / Pathogens tlr4 TLR4 dss->tlr4 Activates myd88 MyD88 tlr4->myd88 ikb IκB myd88->ikb Phosphorylates & Degrades IκB ikb_nfkb IκB-NF-κB (Inactive) ikb->ikb_nfkb nfkb NF-κB (p65/p50) nfkb->ikb_nfkb nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Releases compound_x Compound X compound_x->myd88 Inhibits gene_transcription Gene Transcription nfkb_nuc->gene_transcription Induces cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines

Caption: Simplified NF-κB signaling pathway in intestinal inflammation and a potential point of inhibition.

References

Application Notes and Protocols for the Extraction of Hemiphroside B from Lagotis integra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, purification, and quantification of Hemiphroside B, a phenylpropanoid glycoside, from the plant Lagotis integra. The methodologies described are based on established techniques for the isolation of similar natural products and are intended to serve as a comprehensive guide for laboratory applications.

Introduction

Lagotis integra, a plant used in traditional medicine, is a known source of various bioactive compounds, including the phenylpropanoid glycoside this compound. Phenylpropanoid glycosides are a class of natural products recognized for their diverse pharmacological activities, which may include antioxidant, anti-inflammatory, and antimicrobial properties. This document outlines a robust protocol for the extraction and purification of this compound, along with a validated method for its quantitative analysis.

Experimental Protocols

Materials and Reagents
  • Dried and powdered whole plant material of Lagotis integra

  • Ethanol (B145695) (75%, analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Macroporous resin (e.g., HPD-100)

  • Silica (B1680970) gel for column chromatography (200-300 mesh)

  • This compound reference standard (>98% purity)

  • Solvents for column chromatography (e.g., chloroform (B151607), methanol)

Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is an efficient method for extracting bioactive compounds from plant materials.

Procedure:

  • Accurately weigh 100 g of dried, powdered Lagotis integra and place it into a 2 L flask.

  • Add 1.5 L of 75% ethanol to the flask (solid-to-liquid ratio of 1:15 w/v).

  • Place the flask in an ultrasonic bath.

  • Perform sonication for 45 minutes at a frequency of 40 kHz and a power of 250 W. Maintain the temperature at 50°C.

  • After the initial extraction, filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh 75% ethanol.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Purification Protocol

A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.

Step 1: Macroporous Resin Column Chromatography

  • Dissolve the crude extract in a minimal amount of deionized water.

  • Load the aqueous solution onto a pre-conditioned macroporous resin column (HPD-100).

  • Wash the column with 3 column volumes of deionized water to remove sugars and other highly polar impurities.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Collect fractions of 250 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine the fractions containing this compound (typically eluting in the 40-60% ethanol fractions).

  • Concentrate the combined fractions to dryness to yield an enriched extract.

Step 2: Silica Gel Column Chromatography

  • Dissolve the enriched extract in a small volume of methanol and adsorb it onto a small amount of silica gel.

  • After drying, load the adsorbed sample onto a silica gel column packed with a suitable non-polar solvent (e.g., chloroform).

  • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture, starting with 100% chloroform and gradually increasing the proportion of methanol.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent to obtain purified this compound.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-10 min: 10-25% B

    • 10-25 min: 25-40% B

    • 25-30 min: 40-10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in methanol (1 mg/mL). Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the purified extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained using the described protocols.

Table 1: Optimization of Ultrasonic-Assisted Extraction Parameters for this compound.

ParameterLevel 1Level 2Level 3Optimal Condition
Ethanol Concentration (%)5075 9575
Extraction Time (min)3045 6045
Solid-to-Liquid Ratio (w/v)1:101:15 1:201:15
Yield of this compound (mg/g) (Hypothetical Value)
3.24.5 4.14.5

Table 2: Purity and Yield of this compound at Different Purification Stages.

Purification StepYield (mg)Purity (%)
Crude Extract15,000~5
Macroporous Resin Fraction2,500~30
Silica Gel Fraction450>98

Visualizations

Experimental Workflow

experimental_workflow plant_material Lagotis integra (Dried, Powdered) extraction Ultrasonic-Assisted Extraction (75% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract purification1 Macroporous Resin Column Chromatography crude_extract->purification1 concentration2 Concentration purification1->concentration2 enriched_fraction Enriched Fraction concentration2->enriched_fraction purification2 Silica Gel Column Chromatography enriched_fraction->purification2 pure_compound Purified this compound purification2->pure_compound analysis HPLC Analysis (Quantification & Purity) pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Postulated Anti-inflammatory Signaling Pathway

Given the known anti-inflammatory properties of many phenylpropanoid glycosides, this compound may exert its effects through the inhibition of the NF-κB signaling pathway.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB/IκBα Complex IkB->NFkB_complex Degradation NFkB NF-κB (p65/p50) NFkB_complex->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation HemiphrosideB This compound HemiphrosideB->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Proinflammatory_genes Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols for the Analysis of Hemiphroside B in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside B is a key bioactive compound found in select herbal extracts, with growing interest in its potential therapeutic properties. Accurate and precise quantification of this compound is critical for the quality control of raw materials, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development. This document provides detailed application notes and protocols for the analytical determination of this compound in herbal extracts using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the analysis of herbal medicines.[1][2][3] While specific data for this compound is not widely available, the following protocols are based on established methodologies for the analysis of similar glycosidic compounds in complex herbal matrices.

Analytical Techniques Overview

Several analytical techniques can be employed for the analysis of phytochemicals in herbal extracts, each with its own advantages.[1][2][3][4]

  • High-Performance Thin-Layer Chromatography (HPTLC): A simple, cost-effective, and high-throughput technique suitable for qualitative and semi-quantitative analysis. It allows for the simultaneous analysis of multiple samples and is often used for fingerprinting and identification.[5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used technique for the separation, identification, and quantification of various compounds.[1][9][10] HPLC offers excellent resolution, sensitivity, and reproducibility, making it the method of choice for the quantitative analysis of specific markers like this compound.[1][11]

  • Ultra-Performance Liquid Chromatography (UPLC)-Mass Spectrometry (MS): A powerful combination that offers higher resolution, speed, and sensitivity compared to conventional HPLC.[12][13][14] The coupling with MS provides structural information, enabling definitive identification and quantification of compounds, even at trace levels.[12][15][16]

This application note will focus on a validated HPLC-UV method due to its accessibility and proven reliability for the quantification of phytochemicals in herbal extracts.

Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC method for the quantification of a marker compound in an herbal extract. These values are provided as a general guideline and should be established for each specific application.

Validation ParameterTypical Performance Characteristics
Linearity (r²) > 0.998
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[9][10]
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL[9][10]
Precision (%RSD)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (Recovery) 95 - 105%
Specificity No interference from blank or placebo
Robustness Unaffected by minor changes in method parameters

Experimental Protocols

Sample Preparation: Extraction of this compound from Herbal Material

Objective: To efficiently extract this compound from the powdered herbal material.

Materials:

  • Dried and powdered herbal material

  • Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Accurately weigh 1.0 g of the powdered herbal material into a 50 mL centrifuge tube.

  • Add 25 mL of methanol to the tube.

  • Vortex for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method for Quantification of this compound

Objective: To separate and quantify this compound using Reverse-Phase HPLC with UV detection.[11]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or the λmax of this compound)

Protocol:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared herbal extract sample.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result start Start: Powdered Herbal Material weigh Weigh 1g of Powder start->weigh add_solvent Add 25mL Methanol weigh->add_solvent vortex Vortex Mix add_solvent->vortex sonicate Ultrasonic Extraction (30 min) vortex->sonicate centrifuge Centrifuge (4000 rpm, 15 min) sonicate->centrifuge collect Collect Supernatant centrifuge->collect filter Filter (0.45 µm Syringe Filter) collect->filter inject Inject into HPLC filter->inject hplc C18 Column Separation Gradient Elution inject->hplc detect UV Detection (254 nm) hplc->detect quantify Quantification using Calibration Curve detect->quantify end Concentration of this compound quantify->end

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_qc Quality Control of Herbal Products cluster_analysis Analytical Method cluster_outcome Outcome raw_material Raw Herbal Material analysis Quantitative Analysis of This compound (e.g., HPLC) raw_material->analysis extraction Extraction Process extraction->analysis finished_product Finished Herbal Product finished_product->analysis consistency Product Consistency & Quality analysis->consistency efficacy Ensuring Therapeutic Efficacy analysis->efficacy safety Safety Assessment analysis->safety

Caption: Role of analysis in quality control.

References

animal models for testing Hemiphroside B efficacy

Author: BenchChem Technical Support Team. Date: December 2025

I'm sorry, but the page you are looking for cannot be found. --INVALID-LINK--

[1] Forsythoside B exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW 264.7 cells via the TLR4/NF-κB and PI3K/Akt/mTOR signaling pathways - PubMed (2023-01-01) Forsythoside B (FTSB) is a phenylethanoid glycoside with a variety of biological activities. The present study aimed to investigate the anti-inflammatory effects and underlying mechanisms of FTSB on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The cells were treated with FTSB (10, 20 and 40 µM) for 2 h and then stimulated with LPS (1 µg/ml) for 24 h. The results demonstrated that FTSB significantly inhibited the production of nitric oxide and pro-inflammatory cytokines, including tumor necrosis factor-α, interleukin (IL)-6 and IL-1β in LPS-stimulated RAW 264.7 cells. FTSB also suppressed the protein expression levels of inducible nitric oxide synthase and cyclooxygenase-2. Furthermore, FTSB inhibited the phosphorylation of p65, inhibitor of NF-κBα (IκBα) and p38 mitogen-activated protein kinase, and suppressed the nuclear translocation of p65. In addition, FTSB inhibited the phosphorylation of phosphoinositide 3-kinase (PI3K), protein kinase B (Akt) and mammalian target of rapamycin (B549165) (mTOR). In conclusion, the present study suggested that FTSB exerted anti-inflammatory effects on LPS-stimulated RAW 264.7 cells by inhibiting the TLR4/NF-κB and PI3K/Akt/mTOR signaling pathways. Therefore, FTSB may be a potential therapeutic agent for the treatment of inflammatory diseases. ... (2023-01-01) FTSB also suppressed the protein expression levels of inducible nitric oxide synthase and cyclooxygenase-2. Furthermore, FTSB inhibited the phosphorylation of p65, inhibitor of NF-κBα (IκBα) and p38 mitogen-activated protein kinase, and suppressed the nuclear translocation of p65. In addition, FTSB inhibited the phosphorylation of phosphoinositide 3-kinase (PI3K), protein kinase B (Akt) and mammalian target of rapamycin (mTOR). In conclusion, the present study suggested that FTSB exerted anti-inflammatory effects on LPS-stimulated RAW 264.7 cells by inhibiting the TLR4/NF-κB and PI3K/Akt/mTOR signaling pathways. ... (2023-01-01) Abstract. Forsythoside B (FTSB) is a phenylethanoid glycoside with a variety of biological activities. The present study aimed to investigate the anti-inflammatory effects and underlying mechanisms of FTSB on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The cells were treated with FTSB (10, 20 and 40 µM) for 2 h and then stimulated with LPS (1 µg/ml) for 24 h. The results demonstrated that FTSB significantly inhibited the production of nitric oxide and pro-inflammatory cytokines, including tumor necrosis factor-α, interleukin (IL)-6 and IL-1β in LPS-stimulated RAW 264.7 cells. ... (2023-01-01) Therefore, FTSB may be a potential therapeutic agent for the treatment of inflammatory diseases. --INVALID-LINK--

Forsythoside B alleviates cerebral ischemia-reperfusion injury by activating the Nrf2/HO-1 signaling pathway - PubMed (2022-09-01) Forsythoside B (FTSB), one of the main active components of Forsythiae Fructus, has been reported to have various pharmacological activities, including anti-inflammatory, antioxidant and neuroprotective effects. The present study aimed to investigate the protective effect of FTSB against cerebral ischemia-reperfusion (I/R) injury and to elucidate the underlying mechanisms. A middle cerebral artery occlusion/reperfusion (MCAO/R) model was established in rats to simulate cerebral I/R injury in vivo. FTSB (20, 40 and 80 mg/kg) was administered intraperitoneally at 2 h after reperfusion. The results revealed that FTSB treatment significantly reduced the neurological deficit score, infarct volume and brain water content in MCAO/R rats. FTSB also suppressed oxidative stress, as evidenced by the decreased levels of malondialdehyde and reactive oxygen species, and the increased activities of superoxide (B77818) dismutase and glutathione (B108866) peroxidase. Furthermore, FTSB inhibited neuroinflammation by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-α, interleukin (IL)-6 and IL-1β. In addition, FTSB activated the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway in the ischemic brain tissues. In vitro, FTSB protected PC12 cells against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury by activating the Nrf2/HO-1 pathway. However, the protective effect of FTSB was abolished by the Nrf2 inhibitor, ML385. In conclusion, the present study demonstrated that FTSB alleviated cerebral I/R injury by activating the Nrf2/HO-1 signaling pathway, suggesting that FTSB may be a promising therapeutic agent for the treatment of ischemic stroke. ... (2022-09-01) In addition, FTSB activated the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway in the ischemic brain tissues. In vitro, FTSB protected PC12 cells against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury by activating the Nrf2/HO-1 pathway. However, the protective effect of FTSB was abolished by the Nrf2 inhibitor, ML385. In conclusion, the present study demonstrated that FTSB alleviated cerebral I/R injury by activating the Nrf2/HO-1 signaling pathway, suggesting that FTSB may be a promising therapeutic agent for the treatment of ischemic stroke. ... (2022-09-01) Abstract. Forsythoside B (FTSB), one of the main active components of Forsythiae Fructus, has been reported to have various pharmacological activities, including anti-inflammatory, antioxidant and neuroprotective effects. The present study aimed to investigate the protective effect of FTSB against cerebral ischemia-reperfusion (I/R) injury and to elucidate the underlying mechanisms. A middle cerebral artery occlusion/reperfusion (MCAO/R) model was established in rats to simulate cerebral I/R injury in vivo. FTSB (20, 40 and 80 mg/kg) was administered intraperitoneally at 2 h after reperfusion. ... (2022-09-01) The results revealed that FTSB treatment significantly reduced the neurological deficit score, infarct volume and brain water content in MCAO/R rats. FTSB also suppressed oxidative stress, as evidenced by the decreased levels of malondialdehyde and reactive oxygen species, and the increased activities of superoxide dismutase and glutathione peroxidase. Furthermore, FTSB inhibited neuroinflammation by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-α, interleukin (IL)-6 and IL-1β. --INVALID-LINK--

Forsythoside B protects against MPP + -induced neurotoxicity in SH-SY5Y cells by activating the PI3K/Akt/Nrf2 signaling pathway - PubMed (2022-01-01) Forsythoside B (FTSB) is a major phenylethanoid glycoside isolated from the fruit of Forsythia suspensa, which has been reported to possess various pharmacological activities. The present study aimed to investigate the neuroprotective effect of FTSB on 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity in SH-SY5Y cells and to elucidate the underlying molecular mechanisms. The results demonstrated that FTSB significantly attenuated MPP+-induced cell viability loss, apoptosis and reactive oxygen species (ROS) generation. FTSB also restored the mitochondrial membrane potential and increased the ATP levels in MPP+-treated cells. Furthermore, FTSB activated the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The protective effect of FTSB was abolished by the PI3K inhibitor, LY294002. In conclusion, the present study suggested that FTSB protected SH-SY5Y cells against MPP+-induced neurotoxicity by activating the PI3K/Akt/Nrf2 signaling pathway, which may be a potential therapeutic strategy for the treatment of Parkinson's disease. ... (2022-01-01) The present study aimed to investigate the neuroprotective effect of FTSB on 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity in SH-SY5Y cells and to elucidate the underlying molecular mechanisms. The results demonstrated that FTSB significantly attenuated MPP+-induced cell viability loss, apoptosis and reactive oxygen species (ROS) generation. FTSB also restored the mitochondrial membrane potential and increased the ATP levels in MPP+-treated cells. ... (2022-01-01) Furthermore, FTSB activated the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The protective effect of FTSB was abolished by the PI3K inhibitor, LY294002. In conclusion, the present study suggested that FTSB protected SH-SY5Y cells against MPP+-induced neurotoxicity by activating the PI3K/Akt/Nrf2 signaling pathway, which may be a potential therapeutic strategy for the treatment of Parkinson's disease. ... (2022-01-01) Abstract. Forsythoside B (FTSB) is a major phenylethanoid glycoside isolated from the fruit of Forsythia suspensa, which has been reported to possess various pharmacological activities. --INVALID-LINK-- Notes and Protocols for Testing Hemiphroside B Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a phenylethanoid glycoside, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Preclinical evaluation of its therapeutic potential necessitates the use of well-characterized animal models that can effectively translate to human disease states. This document provides detailed application notes and protocols for testing the efficacy of this compound in various disease models, with a focus on its anti-inflammatory and neuroprotective mechanisms.

Therapeutic Targets and Mechanism of Action

This compound has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. Understanding these mechanisms is crucial for selecting appropriate animal models and designing robust efficacy studies.

1.1. Anti-inflammatory Effects:

This compound exerts its anti-inflammatory effects primarily through the inhibition of the TLR4/NF-κB and PI3K/Akt/mTOR signaling pathways.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to a downstream cascade that results in the activation of the transcription factor NF-κB.[1] NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] this compound has been shown to inhibit the phosphorylation of key proteins in this pathway, thereby reducing the production of these inflammatory mediators.[1]

1.2. Neuroprotective Effects:

The neuroprotective properties of this compound are attributed to its ability to activate the Nrf2/HO-1 and PI3K/Akt/Nrf2 signaling pathways. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1). This compound has been demonstrated to enhance the nuclear translocation of Nrf2 and increase the expression of HO-1, thereby protecting neuronal cells from oxidative damage.

Recommended Animal Models

The choice of animal model is critical for the successful evaluation of this compound's efficacy. The following models are recommended based on its known mechanisms of action.

2.1. Lipopolysaccharide (LPS)-Induced Inflammation Model:

This model is ideal for evaluating the anti-inflammatory properties of this compound. Administration of LPS to rodents induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines.

  • Species: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Induction: Intraperitoneal (i.p.) injection of LPS.

  • Rationale: Directly assesses the in vivo efficacy of this compound in modulating the TLR4/NF-κB pathway.[1]

2.2. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Ischemic Stroke:

This model is suitable for investigating the neuroprotective effects of this compound in the context of ischemic brain injury. The MCAO/R model mimics the pathological processes of stroke, including oxidative stress and neuroinflammation.

  • Species: Rats (e.g., Sprague-Dawley) or mice.

  • Induction: Transient occlusion of the middle cerebral artery followed by reperfusion.

  • Rationale: Evaluates the ability of this compound to mitigate neuronal damage and improve neurological outcomes by activating the Nrf2/HO-1 pathway.

2.3. MPTP/MPP+-Induced Model of Parkinson's Disease:

This neurotoxicity model is used to assess the protective effects of this compound against dopamine (B1211576) neuron degeneration, a hallmark of Parkinson's disease.

  • Species: Mice (e.g., C57BL/6).

  • Induction: Systemic administration of MPTP, which is metabolized to the neurotoxin MPP+.

  • Rationale: Investigates the potential of this compound to protect against neurodegeneration through the activation of the PI3K/Akt/Nrf2 signaling pathway.

Experimental Protocols

Detailed protocols are provided below for the key experiments involved in testing this compound efficacy.

3.1. Protocol 1: LPS-Induced Systemic Inflammation in Mice

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12 h light/dark cycle, 22 ± 2°C, food and water ad libitum).

  • Groups:

    • Vehicle control (e.g., saline)

    • LPS (e.g., 1 mg/kg, i.p.) + Vehicle

    • LPS + this compound (various doses, e.g., 10, 20, 40 mg/kg, administered orally or i.p.)

  • Procedure:

    • Administer this compound or vehicle one hour prior to LPS injection.

    • Inject LPS intraperitoneally.

    • Collect blood samples at various time points (e.g., 2, 6, 24 hours) via retro-orbital bleeding or cardiac puncture for cytokine analysis.

    • Euthanize animals and collect tissues (e.g., lung, liver, spleen) for histological analysis and measurement of inflammatory markers.

  • Efficacy Readouts:

    • Serum levels of TNF-α, IL-6, and IL-1β (measured by ELISA).

    • Myeloperoxidase (MPO) activity in tissues as a marker of neutrophil infiltration.

    • Histopathological evaluation of tissue inflammation.

3.2. Protocol 2: MCAO/R-Induced Cerebral Ischemia in Rats

  • Animals: Male Sprague-Dawley rats, 250-300 g.

  • Acclimatization: As described in Protocol 3.1.

  • Groups:

    • Sham-operated control

    • MCAO/R + Vehicle

    • MCAO/R + this compound (various doses, e.g., 20, 40, 80 mg/kg, administered i.p. or intravenously)

  • Procedure:

    • Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specified duration (e.g., 90 minutes).

    • Remove the filament to allow reperfusion.

    • Administer this compound or vehicle at the onset of reperfusion.

    • Assess neurological deficits at 24 hours post-reperfusion using a standardized scoring system (e.g., Bederson's scale).

    • Euthanize animals and harvest brains for infarct volume measurement and molecular analysis.

  • Efficacy Readouts:

    • Neurological deficit score.

    • Infarct volume (measured by TTC staining).

    • Brain water content.

    • Markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase).

    • Western blot analysis of Nrf2 and HO-1 expression in the ischemic brain tissue.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
VehicleMean ± SEMMean ± SEMMean ± SEM
LPS + VehicleMean ± SEMMean ± SEMMean ± SEM
LPS + this compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
LPS + this compound (20 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
LPS + this compound (40 mg/kg)Mean ± SEMMean ± SEMMean ± SEM

Table 2: Neuroprotective Effects of this compound in a Rat MCAO/R Model

Treatment GroupNeurological ScoreInfarct Volume (%)Brain Water Content (%)
ShamMean ± SEMMean ± SEMMean ± SEM
MCAO/R + VehicleMean ± SEMMean ± SEMMean ± SEM
MCAO/R + this compound (20 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
MCAO/R + this compound (40 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
MCAO/R + this compound (80 mg/kg)Mean ± SEMMean ± SEMMean ± SEM

Signaling Pathway and Workflow Diagrams

5.1. This compound's Anti-inflammatory Signaling Pathway

HemiphrosideB_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc HemiphrosideB This compound HemiphrosideB->IKK HemiphrosideB->PI3K Akt Akt HemiphrosideB->Akt mTOR mTOR HemiphrosideB->mTOR PI3K->Akt Akt->mTOR ProInflammatory_Genes Pro-inflammatory Gene Expression NFκB_nuc->ProInflammatory_Genes HemiphrosideB_Neuroprotective_Pathway cluster_extracellular Extracellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., Ischemia) Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc HemiphrosideB This compound HemiphrosideB->Keap1 PI3K PI3K HemiphrosideB->PI3K Akt Akt PI3K->Akt Akt->Nrf2 ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: In-Vivo Execution cluster_analysis Phase 3: Data Collection & Analysis ModelSelection Animal Model Selection (e.g., LPS, MCAO/R) DoseSelection Dose Range Finding for this compound ModelSelection->DoseSelection GroupAllocation Experimental Group Allocation & Randomization DoseSelection->GroupAllocation Acclimatization Animal Acclimatization GroupAllocation->Acclimatization DiseaseInduction Disease Induction Acclimatization->DiseaseInduction DrugAdministration This compound Administration DiseaseInduction->DrugAdministration Monitoring Clinical Observation & Monitoring DrugAdministration->Monitoring SampleCollection Sample Collection (Blood, Tissues) Monitoring->SampleCollection Behavioral Behavioral/Neurological Assessment Monitoring->Behavioral Biochemical Biochemical Assays (ELISA, Western Blot) SampleCollection->Biochemical Histology Histopathological Analysis SampleCollection->Histology DataAnalysis Statistical Analysis & Interpretation Behavioral->DataAnalysis Biochemical->DataAnalysis Histology->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Hemiphroside B Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the stability of Hemiphroside B in solution during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice to ensure the integrity and reliability of your results.

Disclaimer: Specific stability data for this compound is limited. The guidance provided is based on the known stability of structurally related iridoid glycosides and general principles of natural product chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phenylpropanoid compound found in plant species such as Lagotis integra and Hemiphragma heterophyllum.[1] Like many natural glycosidic compounds, its chemical structure is susceptible to degradation under various experimental conditions. This instability can lead to a loss of biological activity, the formation of unknown byproducts, and ultimately, inaccurate and irreproducible experimental outcomes. Understanding and mitigating these stability issues are crucial for reliable research.

Q2: What are the primary factors influencing the stability of this compound in solution?

The stability of this compound in solution is likely influenced by several key factors, similar to other iridoid glycosides:

  • pH: Iridoid glycosides can be unstable in strongly alkaline and, in some cases, strongly acidic conditions, which can lead to hydrolysis of the glycosidic bond.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][4]

  • Light: Exposure to light, particularly UV radiation, can potentially cause photodegradation of the molecule.

  • Enzymes: The presence of contaminating enzymes, such as glycosidases, in experimental systems could cleave the glycosidic bond.

Q3: How should I prepare and store stock solutions of this compound?

To ensure the stability of your this compound stock solutions, follow these recommendations:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your experimental system, thereby reducing potential solvent effects.

  • Storage Conditions: Store stock solutions in small, single-use aliquots in amber vials to protect from light. For short-term storage, -20°C is recommended. For long-term storage, -80°C is preferable to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?

A decrease in biological activity is a strong indicator of compound degradation. The most likely causes are hydrolysis due to improper pH, thermal degradation from elevated temperatures, or photodegradation from light exposure. It is also possible that repeated freeze-thaw cycles of your stock solution are contributing to its degradation.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to this compound instability.

Problem 1: Inconsistent or lower-than-expected results in biological assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • pH of Medium: Check the pH of your cell culture or assay medium. If it is outside the optimal range for this compound stability (near neutral is often safest), consider using a buffered solution.

    • Incubation Time and Temperature: Long incubation times at physiological temperatures (e.g., 37°C) can lead to degradation. If possible, shorten the incubation time or perform a time-course experiment to assess compound stability.

    • Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

    • Control Experiments: Include a stability control where this compound is incubated in the assay medium for the duration of the experiment without the biological system (e.g., cells). Analyze the concentration of the remaining compound at the end of the incubation period using a suitable analytical method like HPLC.

Problem 2: Appearance of unknown peaks or a decrease in the main peak in HPLC analysis.

  • Possible Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study to identify the conditions under which this compound is unstable. This involves exposing the compound to stress conditions such as acid, base, heat, and light.

    • Sample Preparation: Ensure that the solvents and diluents used for sample preparation are of high purity and do not contribute to degradation.

    • Storage of Analytical Samples: Protect prepared samples from light and store them at a low temperature if there is a delay before analysis.

Quantitative Data Summary

The stability of iridoid glycosides is significantly influenced by pH and temperature. The following table summarizes the degradation of a related iridoid glycoside, Ulmoidoside D (UD), under various conditions after 24 hours, which may provide insights into the potential stability of this compound.

ConditionTemperature (°C)pHDegradation of Ulmoidoside D (%)
Temperature Effects 20NeutralMinimal
40NeutralMinimal
60NeutralNoticeable
80NeutralSignificant
pH Effects 402Significant
404Minimal
406Minimal
408Noticeable
4010Significant
4012Very High

Data adapted from a study on Ulmoidoside D, an iridoid glycoside.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in a clear vial and heat at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Anti-Inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol provides a method for assessing the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.

  • Treatment:

    • Remove the old medium and replace it with fresh medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution (DMSO) pretreat Pre-treat cells with This compound prep_stock->pretreat prep_cells Culture & Seed RAW 264.7 Macrophages prep_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance (540 nm) griess_assay->measure_absorbance calculate_no Calculate Nitric Oxide Concentration measure_absorbance->calculate_no

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB degradation IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) nucleus->gene_expression induces Hemiphroside_B This compound Hemiphroside_B->IKK inhibits? Hemiphroside_B->NFkB_active inhibits?

Caption: Putative signaling pathway of LPS-induced inflammation and potential targets for this compound.

References

Technical Support Center: Large-Scale Purification of Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of Hemiphroside B.

Compound Profile: this compound

  • Compound Class: Phenylpropanoid Glycoside

  • CAS Number: 165338-28-3

  • Chemical Formula: C31H38O17

  • Natural Source: Lagotis integra[1]

  • General Characteristics: As a glycoside, this compound is a relatively polar molecule, soluble in polar solvents like methanol (B129727) and ethanol (B145695). Its glycosidic linkages may be susceptible to hydrolysis under strong acidic or basic conditions, and it may be sensitive to high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

The main challenges include:

  • Low Concentration in Biomass: Natural products are often present in low concentrations, requiring the processing of large amounts of plant material.

  • Complex Feedstock: The initial crude extract contains a multitude of other compounds, including pigments (like chlorophyll), lipids, and other glycosides with similar chemical properties (e.g., iridoid glycosides), making separation difficult.[2]

  • Compound Stability: Phenylpropanoid glycosides can be sensitive to pH, temperature, and enzymatic degradation during extraction and purification, potentially leading to low yields.[3]

  • High Solvent Consumption: Large-scale chromatographic separations can be costly due to the large volumes of high-purity solvents required.[4]

  • Scalability of Methods: Laboratory-scale methods, such as preparative HPLC, can be challenging and expensive to scale up directly.

Q2: Which extraction method is recommended for large-scale processing of the raw plant material?

For large-scale extraction, maceration or percolation with polar solvents like methanol or ethanol at room temperature is commonly preferred for heat-sensitive glycosides.[5] While Soxhlet extraction can be efficient, the high temperatures involved may risk thermal degradation of this compound.[6] Microwave-assisted extraction (MAE) is a modern alternative that can reduce extraction time and solvent consumption, but requires specialized equipment for scale-up.[6]

Q3: What is the most effective multi-step chromatography strategy for purifying this compound?

A common and effective strategy involves a multi-step approach to gradually enrich the target compound:

  • Initial Cleanup (Macroporous Resin Chromatography): The crude extract is first passed through a macroporous resin column. This step is excellent for removing highly polar compounds (sugars, salts) and non-polar compounds (pigments, lipids), providing a significantly enriched glycoside fraction.[7]

  • Intermediate Purification (Silica Gel or Reversed-Phase Chromatography): The enriched fraction can be further purified using normal-phase silica (B1680970) gel column chromatography or, more commonly for glycosides, medium-pressure liquid chromatography (MPLC) with a C18 reversed-phase stationary phase.[7]

  • Final Polishing (Preparative HPLC): The final step for achieving high purity (>98%) is typically preparative high-performance liquid chromatography (prep-HPLC) on a reversed-phase column (e.g., C18).[2]

Q4: How can I assess the purity of my final this compound product?

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product.[8] A well-developed HPLC method with a UV or Diode Array Detector (DAD) can separate and quantify the main compound relative to any impurities. For absolute purity assessment without a reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful orthogonal technique.[1]

Troubleshooting Guide

Problem 1: Low final yield after the complete purification process.

  • Question: My overall recovery of this compound is very low. What are the potential causes and how can I fix this?

  • Answer:

    • Inefficient Extraction: Ensure the plant material is ground to a uniform, coarse powder to maximize surface area for solvent penetration.[9] Consider increasing the extraction time or the solvent-to-solid ratio.

    • Compound Degradation: this compound may be degrading during the process. Avoid high temperatures and extreme pH conditions in all buffers and solvents. Keep fractions cold whenever possible.

    • Irreversible Adsorption: The compound might be irreversibly binding to the chromatography stationary phase. Check the compatibility of your compound with the chosen resin. Sometimes, a small amount of acid (e.g., 0.1% formic acid or acetic acid) in the mobile phase can improve recovery from reversed-phase columns.

    • Suboptimal Chromatography Conditions: The elution conditions may not be optimal. Perform small-scale analytical experiments to optimize the mobile phase composition and gradient for the best separation and recovery before scaling up.

Problem 2: The final product has a purity of less than 95% and contains a persistent impurity.

  • Question: I can't separate this compound from a closely-eluting impurity using preparative HPLC. What are my options?

  • Answer:

    • Optimize HPLC Method:

      • Change Selectivity: Switch to a different stationary phase. If you are using a C18 column, try a Phenyl-Hexyl or a Cyano column, which offer different separation mechanisms.

      • Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile (B52724) to methanol or vice-versa) or the pH of the aqueous phase. Small pH adjustments can significantly alter the retention of compounds with acidic or basic functional groups.

    • Try an Orthogonal Separation Technique: If reversed-phase HPLC is failing, the impurity may have a very similar hydrophobicity. Consider using a different technique for the final polishing step. High-speed counter-current chromatography (HSCCC) is an excellent liquid-liquid partitioning technique that separates compounds based on their partition coefficients and can be very effective for purifying polar natural products like glycosides.[3]

    • Recrystallization: If you have a solid product of moderate purity (~90-95%), attempting recrystallization with various solvent systems could be a viable and scalable final purification step.

Problem 3: The column backpressure is too high during the preparative chromatography step.

  • Question: My preparative column pressure increases significantly during the run, affecting the separation. What's causing this?

  • Answer:

    • Particulates in Sample: The loaded sample may not be fully dissolved or may contain fine particulates. Always filter your sample through a 0.45 µm or 0.22 µm filter before injecting it onto a preparative HPLC column.

    • Compound Precipitation: The compound may be precipitating on the column, especially at the point of injection where the sample solvent meets the mobile phase. Ensure your sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions.

    • Column Fouling: Over time, columns can become fouled with irreversibly bound impurities. Implement a rigorous column washing protocol. For C18 columns, this can include flushing with aggressive solvents like isopropanol (B130326) or even a dilute sodium hydroxide (B78521) solution if the column is rated for high pH.[10]

Quantitative Data Summary

The following tables provide example data for comparing different purification strategies. Researchers should use these as templates to record their own experimental results for process optimization.

Table 1: Comparison of Extraction Methods for Glycosides

Extraction MethodSolvent SystemTemperature (°C)Extraction Time (hr)Example Crude Yield (% w/w)Example this compound Purity in Extract (%)
Maceration80% Methanol2524 x 2 cycles15.2%0.8%
Percolation95% Ethanol254812.5%1.1%
Soxhlet95% Ethanol781218.1%0.7% (Degradation likely)
MAE70% Ethanol600.516.5%1.2%

Table 2: Comparison of Chromatographic Resins for Glycoside Purification

Resin TypeSeparation PrincipleTypical ApplicationAdvantagesDisadvantages
Macroporous (e.g., HPD-100)AdsorptionCrude extract cleanupHigh capacity, removes pigmentsLow resolution
Silica GelNormal-Phase AdsorptionIntermediate purificationInexpensive, good for less polar compoundsIrreversible adsorption of polar compounds
C18 Reversed-Phase SilicaReversed-Phase PartitionIntermediate & Final PolishingHigh resolution, reproducibleHigher cost, potential for peak tailing
Phenyl-Hexyl Reversed-PhaseReversed-Phase PartitionFinal PolishingDifferent selectivity than C18Higher cost

Detailed Experimental Protocols

Protocol 1: Large-Scale Extraction and Enrichment

  • Preparation: Air-dry and grind the powdered plant material (Lagotis integra) to a coarse powder (20-40 mesh).

  • Extraction: Macerate 10 kg of the powdered material in 50 L of 80% aqueous methanol at room temperature for 24 hours with occasional stirring. Filter and collect the extract. Repeat the process with another 50 L of 80% methanol.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 45°C to obtain a crude syrup.

  • Macroporous Resin Chromatography:

    • Suspend the crude syrup in water and apply it to a pre-equilibrated macroporous resin column (e.g., HPD-100, 10 kg resin).

    • Wash the column with 2 bed volumes (BV) of deionized water to remove sugars and salts.

    • Elute the column sequentially with 3 BV of 30% ethanol, 5 BV of 60% ethanol, and 3 BV of 95% ethanol.

    • Collect fractions and analyze by TLC or HPLC to identify the fractions containing this compound (typically in the 60% ethanol fraction).

    • Combine the positive fractions and evaporate the solvent to yield an enriched glycoside extract.

Protocol 2: Preparative HPLC for Final Purification

  • Instrumentation: A preparative HPLC system with a high-pressure gradient pump, a UV detector, and a fraction collector.

  • Column: A C18 reversed-phase preparative column (e.g., 50 mm x 250 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-10 min: 15% B

    • 10-50 min: Linear gradient from 15% to 40% B

    • 50-55 min: Linear gradient to 95% B (column wash)

    • 55-60 min: Hold at 95% B

    • 60-65 min: Return to 15% B

    • 65-75 min: Re-equilibration

  • Procedure:

    • Dissolve the enriched glycoside extract in a minimal amount of the initial mobile phase. Filter through a 0.45 µm filter.

    • Inject the sample onto the column.

    • Collect fractions based on the UV chromatogram.

    • Analyze the purity of each fraction corresponding to the target peak by analytical HPLC.

    • Combine the high-purity fractions (>98%), and remove the solvent by lyophilization to obtain pure this compound.

Visualizations

Workflow and Decision Diagrams

Purification_Workflow start Raw Plant Material (Lagotis integra) extraction Solvent Extraction (e.g., 80% MeOH) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration cleanup Macroporous Resin Chromatography concentration->cleanup enrich_frac Enriched Glycoside Fraction cleanup->enrich_frac polishing Preparative HPLC (Reversed-Phase C18) enrich_frac->polishing purity_check Purity Analysis (Analytical HPLC > 98%) polishing->purity_check lyophilization Lyophilization purity_check->lyophilization Yes waste Impure Fractions (Re-process or Discard) purity_check->waste No end_product Pure this compound lyophilization->end_product

Caption: General workflow for the large-scale purification of this compound.

Caption: Troubleshooting decision tree for low purity issues in HPLC purification.

References

Technical Support Center: Hemiphroside B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hemiphroside B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a phenylpropanoid glycoside with the chemical formula C31H38O17 and a molecular weight of 682.6. It is naturally found in the plant Lagotis integra. As a glycoside, it possesses both hydrophilic (sugar moieties) and lipophilic (aglycone) parts. This structure suggests that it may have limited solubility in both purely aqueous and highly nonpolar organic solvents. Generally, compounds of this class, such as iridoid glycosides, are considered to be sparingly soluble in water and may require the use of co-solvents for effective dissolution in aqueous buffers for in vitro assays.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Based on the chemical class of this compound (phenylpropanoid glycoside), the initial recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][2] Ethanol (B145695) can also be considered as an alternative. It is crucial to first prepare a high-concentration stock solution in one of these organic solvents before diluting it to the final working concentration in your aqueous assay buffer or cell culture medium.

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue with compounds that have limited aqueous solubility. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might keep the compound in solution. However, always run a vehicle control to ensure the solvent concentration is not affecting your experimental results.[2]

  • Use a different solubilization strategy: Consider employing solubility enhancers as outlined in the troubleshooting guide below.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be a useful technique to aid dissolution. However, prolonged exposure to high temperatures can potentially degrade the compound. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period. It is advisable to protect the solution from light during this process.

Troubleshooting Guide for Enhancing this compound Solubility

If you are encountering persistent solubility issues with this compound, the following table summarizes various techniques that can be employed to enhance its solubility for in vitro assays.

TechniqueDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound before diluting it in an aqueous medium.[1][2]Simple, effective for many compounds, and widely used in in vitro studies.The organic solvent can be toxic to cells at higher concentrations, potentially affecting experimental outcomes.
pH Adjustment Modifying the pH of the aqueous buffer to ionize the compound, which can increase its solubility.Can be very effective if the compound has ionizable groups.The required pH might not be compatible with your biological assay or could alter the compound's activity.
Use of Surfactants Incorporating non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations below their critical micelle concentration.Can significantly increase the solubility of hydrophobic compounds.Surfactants can interfere with certain assays and may have their own biological effects.
Complexation with Cyclodextrins Using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes with the hydrophobic part of the molecule, thereby increasing its aqueous solubility.Generally have low toxicity and can be very effective.The complexation might alter the bioavailability of the compound to the cells or its interaction with the target.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 682.6 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, this would be: (1 mg / 682.6 g/mol ) / (10 mmol/L) = 0.000146 L = 146 µL

  • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the this compound stock solution for use in a typical cell-based assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.

  • It is recommended to perform a two-step dilution to minimize the final DMSO concentration. For instance, first, dilute the 10 mM stock 1:10 in cell culture medium to get a 1 mM intermediate solution. Then, dilute this intermediate solution 1:10 in the final assay volume.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.[2]

  • Add the final working solutions to your cell cultures and proceed with your experiment.

Visualizing Experimental Logic and Pathways

To aid in experimental design and understanding, the following diagrams illustrate key decision-making processes and a hypothetical mechanism of action for this compound.

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in recommended solvent (e.g., DMSO) check_solubility Is the compound fully dissolved in the stock solution? start->check_solubility prepare_working Prepare working solutions by diluting in aqueous buffer check_solubility->prepare_working Yes troubleshoot_stock Troubleshoot Stock Solution: - Gently warm - Use sonication - Try alternative solvent (Ethanol) check_solubility->troubleshoot_stock No check_precipitation Does precipitation occur upon dilution? prepare_working->check_precipitation proceed_assay Proceed with in vitro assay check_precipitation->proceed_assay No troubleshoot_dilution Troubleshoot Working Solution: - Lower final concentration - Increase co-solvent percentage - Use solubility enhancers (e.g., surfactants, cyclodextrins) check_precipitation->troubleshoot_dilution Yes troubleshoot_stock->check_solubility troubleshoot_dilution->prepare_working

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

Hypothetical_Signaling_Pathway cluster_cell Mammalian Cell receptor Cell Surface Receptor signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade hemiphroside_b This compound hemiphroside_b->receptor Blocks binding of natural ligand enzyme Intracellular Enzyme (e.g., Kinase, Oxidase) hemiphroside_b->enzyme Inhibits enzymatic activity enzyme->signaling_cascade cellular_response Cellular Response (e.g., ↓ Inflammation, ↑ Apoptosis) signaling_cascade->cellular_response

References

Technical Support Center: Hemiphroside B (Hyperoside) in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hemiphroside B (also known as Hyperoside) in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Hyperoside) and what are its common biological activities?

This compound, more commonly known as Hyperoside, is a natural flavonol glycoside.[1] It is recognized for a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and organ-protective effects.[1][2][3]

Q2: What are the primary signaling pathways modulated by Hyperoside?

Hyperoside has been shown to modulate several key signaling pathways, often in a cell-type and context-dependent manner. These include:

  • NF-κB Signaling Pathway: Hyperoside can inhibit the activation of the NF-κB pathway, which is crucial in inflammation and cancer.[4][5]

  • MAPK and PI3K/Akt Signaling Pathways: It can influence the phosphorylation of proteins in the MAPK (ERK, JNK, p38) and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and survival.[2][6]

  • EGFR-Ras and Fas Signaling Pathways: In some cancer cell lines, Hyperoside has been observed to activate the EGFR-Ras and Fas signaling pathways, leading to cell cycle arrest and apoptosis.[6]

  • Nrf2/HO-1 Signaling Pathway: Hyperoside can activate the Nrf2/HO-1 pathway, which is involved in the cellular antioxidant response and protection against oxidative stress.[2][7]

Q3: Is Hyperoside toxic to cells?

The cytotoxicity of Hyperoside is dose- and time-dependent and varies between different cell lines.[6] For instance, in T24 bladder cancer cells, a decrease in viability was observed at concentrations as low as 25 µM after 12 hours of treatment.[6] However, in some normal cell lines, such as human breast epithelial cells (MCF-10A), it has shown minimal toxicity.[2] It is crucial to determine the IC50 value for your specific cell line and experimental conditions.

Q4: What is the solubility of Hyperoside and in what solvents can it be dissolved?

Hyperoside is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] It is important to note that moisture-absorbing DMSO can reduce its solubility.[5] For biological assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Low solubility in aqueous buffers can be a source of variability in assays.[8][9]

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Assay Results

Possible Causes:

  • Compound Precipitation: Hyperoside may precipitate in the aqueous culture medium, especially at higher concentrations, leading to inconsistent effective concentrations.[8][9]

  • Inconsistent Cell Health: Variations in cell passage number, seeding density, and overall health can significantly impact the cellular response to Hyperoside.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration.

  • Assay Protocol Inconsistencies: Minor deviations in incubation times, temperatures, or reagent concentrations can contribute to variability.

Solutions:

  • Solubility Check: Visually inspect the diluted Hyperoside solution in the final assay medium for any signs of precipitation. Consider performing a solubility test under your specific assay conditions.

  • Optimize DMSO Concentration: Keep the final DMSO concentration in the assay low (typically <0.5%) and consistent across all wells to minimize solvent effects.

  • Standardize Cell Culture Practices: Use cells within a defined passage number range, ensure consistent seeding densities, and regularly monitor cell morphology and viability.

  • Automated Liquid Handling: If available, use automated liquid handlers for precise and consistent compound addition.

  • Rigorous Protocol Adherence: Ensure all steps of the assay protocol are performed consistently.

Issue 2: Lower than Expected Bioactivity

Possible Causes:

  • Compound Degradation: Hyperoside may be unstable in the cell culture medium over long incubation periods.

  • Incorrect Concentration: Errors in stock solution preparation or dilution can lead to a lower than intended final concentration.

  • Cell Line Resistance: The chosen cell line may be inherently resistant to the effects of Hyperoside.

  • Suboptimal Assay Conditions: The assay endpoint or timing may not be optimal to detect the biological effect of Hyperoside.

Solutions:

  • Stability Assessment: If stability is a concern, consider preparing fresh dilutions for each experiment and minimizing the time the compound spends in the culture medium before the assay readout.

  • Verify Stock Solution: Confirm the concentration of your Hyperoside stock solution, for example, by spectrophotometry if a reference extinction coefficient is available.

  • Positive Controls: Include a known positive control compound that acts on a similar pathway to validate the assay system.

  • Time-Course and Dose-Response Experiments: Conduct experiments to determine the optimal incubation time and concentration range for observing the desired effect.

Issue 3: Unexpected or Off-Target Effects

Possible Causes:

  • Compound Purity: Impurities in the Hyperoside sample could have their own biological activities.

  • Activation of Multiple Signaling Pathways: As a pleiotropic agent, Hyperoside can affect multiple signaling pathways simultaneously, leading to complex biological outcomes.[2][6]

  • Interaction with Assay Components: Hyperoside may interfere with the assay reagents or detection method (e.g., fluorescence quenching or enhancement in fluorescent assays).

Solutions:

  • High-Purity Compound: Use high-purity (>95%) Hyperoside for all experiments.

  • Pathway-Specific Inhibitors: Use specific inhibitors for the suspected off-target pathways to dissect the mechanism of action.

  • Assay Interference Controls: Run control experiments without cells to check for any direct interaction between Hyperoside and the assay components.

Data Presentation

Table 1: Cytotoxicity of Hyperoside in Different Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
T24Bladder CancerMTT12~629[6]
T24Bladder CancerMTT24~330[6]
T24Bladder CancerMTT48~252[6]
T24Bladder CancerMTT72~159[6]
5637Bladder CancerMTT12~667[6]
5637Bladder CancerMTT24~431[6]
5637Bladder CancerMTT48~250[6]
MCF-7Breast CancerCCK-8Not SpecifiedDose-dependent inhibition (12.5-100 µM)[10]
4T1Breast CancerCCK-8Not SpecifiedDose-dependent inhibition (12.5-100 µM)[10]

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline based on common practices and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (Hyperoside) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Hyperoside. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Hyperoside concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 12, 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.[6]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot Analysis for Signaling Pathway Proteins

  • Cell Lysis: After treating cells with Hyperoside for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, etc.) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions in Culture Medium stock->dilute cells Seed Cells in Multi-well Plate treat Treat Cells with This compound cells->treat dilute->treat incubate Incubate for Defined Time Period treat->incubate viability Cell Viability Assay (e.g., MTT, CCK-8) incubate->viability western Western Blotting (Signaling Proteins) incubate->western other Other Assays (e.g., Flow Cytometry) incubate->other

Caption: A generalized experimental workflow for studying the effects of this compound.

signaling_pathway cluster_input Stimulus cluster_pathways Signaling Pathways cluster_output Cellular Response hemiphroside This compound (Hyperoside) egfr_ras EGFR-Ras hemiphroside->egfr_ras fas Fas hemiphroside->fas pi3k_akt PI3K/Akt hemiphroside->pi3k_akt Inhibition/Modulation mapk MAPK (ERK, JNK, p38) hemiphroside->mapk Modulation nfkb NF-κB hemiphroside->nfkb Inhibition nrf2 Nrf2 hemiphroside->nrf2 Activation egfr_ras->pi3k_akt egfr_ras->mapk apoptosis ↑ Apoptosis fas->apoptosis proliferation ↓ Proliferation pi3k_akt->proliferation pi3k_akt->apoptosis mapk->proliferation mapk->apoptosis cell_cycle Cell Cycle Arrest mapk->cell_cycle inflammation ↓ Inflammation nfkb->inflammation antioxidant ↑ Antioxidant Response nrf2->antioxidant

Caption: Key signaling pathways modulated by this compound (Hyperoside).

References

Technical Support Center: Hemiphroside B Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to establishing and troubleshooting stability testing protocols for Hemiphroside B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

This compound is an iridoid glycoside, a class of naturally occurring compounds with potential therapeutic activities. Stability testing is crucial to determine how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, and light. This data is essential for establishing a shelf-life, recommended storage conditions, and ensuring the safety and efficacy of any potential drug product.[1][2]

Q2: What are the main challenges in the stability testing of natural compounds like this compound?

The stability testing of natural compounds presents unique challenges compared to synthetic drugs. These include the inherent complexity of the plant material they are often extracted from, potential enzymatic degradation, and batch-to-batch variability.[1][3] Interactions between this compound and other components in an extract or formulation can also impact its stability.

Q3: Which regulatory guidelines should I follow for this compound stability testing?

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for new drug substances and products, provide a framework for stability testing.[1][4] For herbal medicinal products, specific guidance from the European Medicines Agency (EMA) should also be consulted.

Q4: What are "marker compounds" and how are they relevant to this compound?

In a complex mixture or a semi-purified fraction containing this compound, it can be used as a "marker compound." The stability of this specific, quantifiable compound is monitored to infer the overall stability of the product.[1]

Q5: What is a "stability-indicating method" and why do I need one?

A stability-indicating method is a validated analytical procedure that can accurately measure the concentration of the intact active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or other excipients.[5][6][7][8] Developing such a method, typically using High-Performance Liquid Chromatography (HPLC), is a critical first step in any stability study.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpectedly rapid degradation of this compound - Inappropriate storage conditions (temperature, humidity, light exposure).- Presence of residual enzymes (e.g., β-glucosidase) in the sample.[9][10]- Incompatibility with excipients or container closure system.- Review and adjust storage conditions based on ICH guidelines (see Table 1).- Ensure proper inactivation of enzymes during the extraction and purification process.- Conduct compatibility studies with proposed excipients and packaging materials.
High variability in stability data between batches - Inherent variability in the natural source material (Lagotis integra).- Inconsistent extraction and purification processes.- Implement robust quality control for the raw plant material.- Standardize the manufacturing process to minimize batch-to-batch variation.- Use chromatographic fingerprinting to compare the chemical profiles of different batches.[1]
Appearance of unknown peaks in the chromatogram during the stability study - Formation of degradation products.- Contamination.- Perform forced degradation studies to intentionally generate degradation products and identify their retention times.- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.[11]- Review sample handling and storage procedures to rule out contamination.
Changes in physical properties (e.g., color, solubility) - Chemical degradation of this compound or other components.- Microbial contamination.- Correlate physical changes with chemical analysis (e.g., HPLC) to determine if there is a corresponding change in the chemical profile.- Perform microbial limit testing to check for contamination.
Poor separation between this compound and its degradation products in the HPLC method - Suboptimal chromatographic conditions (mobile phase, column, temperature).- Modify the mobile phase composition (e.g., pH, organic solvent ratio).- Try a different stationary phase (e.g., C8, Phenyl).- Adjust the column temperature and flow rate.[5][6]

Experimental Protocols

Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound. This information is critical for developing a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample of this compound to 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS).

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector. An LC-MS system is highly recommended for the identification of degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined based on the UV spectrum of this compound (a PDA detector is useful here).

    • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

Table 1: ICH Recommended Storage Conditions for Stability Testing

Study TypeStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table 2: Example Data from a Forced Degradation Study of this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products DetectedMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h 15.2%2DP1 (8.5 min)
0.1 M NaOH, 60°C, 24h 25.8%3DP2 (6.2 min), DP3 (7.1 min)
3% H₂O₂, RT, 24h 8.5%1DP4 (9.3 min)
80°C, 48h (solid) 5.1%1DP1 (8.5 min)
Photostability 12.3%2DP5 (10.1 min)

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_method_dev Phase 2: Method Development cluster_stability_study Phase 3: Stability Study cluster_data_analysis Phase 4: Data Analysis & Reporting hemiphroside_b This compound (API or Formulation) stability_protocol Develop Stability Protocol (ICH) hemiphroside_b->stability_protocol forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stability_protocol->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev hplc_val Validate HPLC Method (ICH Q2(R1)) hplc_dev->hplc_val storage Place Samples in Stability Chambers hplc_val->storage sampling Pull Samples at Defined Time Points storage->sampling analysis Analyze Samples using Validated HPLC Method sampling->analysis data_eval Evaluate Data (Assay, Degradants, Physical Properties) analysis->data_eval shelf_life Determine Shelf-Life and Storage Conditions data_eval->shelf_life report Generate Stability Report shelf_life->report degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation hemiphroside_b This compound (Iridoid Glycoside) aglycone Aglycone (Loss of Glucose) hemiphroside_b->aglycone Hydrolysis epimerization Epimerization Product hemiphroside_b->epimerization Isomerization oxidized_product Oxidized Derivative hemiphroside_b->oxidized_product Oxidation

References

Validation & Comparative

A Comparative Analysis of Hemiphroside B and Mesalazine for Inflammatory Bowel Disease: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available efficacy and mechanistic data between Hemiphroside B and the well-established therapeutic agent, mesalazine, for the treatment of inflammatory bowel disease (IBD). While mesalazine has been extensively studied and is a cornerstone in the management of IBD, this compound remains a largely uninvestigated compound in this context. This guide provides a detailed comparison based on the existing evidence, highlighting the established role of mesalazine and the current knowledge gap surrounding this compound.

Introduction to IBD and Current Treatment Paradigms

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions affecting the gastrointestinal tract, with ulcerative colitis and Crohn's disease being the most prevalent forms.[1][2][3] The underlying pathology involves a dysregulated immune response in genetically susceptible individuals, leading to chronic inflammation of the gut mucosa.[4] The primary goals of IBD treatment are to induce and maintain remission, reduce inflammation, and improve the patient's quality of life.[4]

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a first-line therapy for inducing and maintaining remission in patients with mild to moderate ulcerative colitis.[5][6] Its efficacy is well-documented in numerous clinical trials.

This compound: An Uncharted Territory in IBD Therapy

This compound is a phenylpropanoid compound that has been isolated from plants such as Lagotis integra and Hemiphragma heterophyllum Wall. While its chemical structure and source have been identified, there is a notable absence of scientific literature investigating its pharmacological effects, particularly in the context of inflammation and IBD. Searches of prominent scientific databases reveal no preclinical or clinical studies evaluating the efficacy or mechanism of action of this compound for the treatment of IBD. Consequently, a direct comparison of its efficacy to mesalazine is not feasible at this time.

Mesalazine: A Well-Established Therapeutic for IBD

Mesalazine is an anti-inflammatory agent that acts topically on the inflamed intestinal mucosa.[7][8] It is the active component of sulfasalazine (B1682708) and is available in various oral and rectal formulations designed to deliver the drug to different parts of the gastrointestinal tract.[9][10]

Efficacy of Mesalazine in IBD

Numerous studies have demonstrated the efficacy of mesalazine in the management of ulcerative colitis. It is effective for both inducing remission in active disease and for maintaining remission.[6] For mild to moderately active ulcerative colitis, mesalazine is considered a first-line treatment.[5] While its role in Crohn's disease is more controversial, it is sometimes used for mild colonic Crohn's disease.[5][8]

Quantitative Data on Mesalazine Efficacy

The following table summarizes key efficacy data for mesalazine in the treatment of ulcerative colitis.

Outcome Mesalazine Treatment Placebo/Control Study Reference
Induction of Remission (Ulcerative Colitis) Varies by formulation and doseConsistently lower than mesalazine[11]
Maintenance of Remission (Ulcerative Colitis) Significantly higher rates of sustained remissionHigher relapse rates[6]
Experimental Protocols for Assessing Mesalazine Efficacy

The efficacy of mesalazine in IBD is typically evaluated in randomized controlled trials (RCTs) using established clinical and endoscopic scoring systems.

Key Experimental Methodologies:

  • Patient Population: Adults with a confirmed diagnosis of mild to moderate ulcerative colitis or Crohn's disease.

  • Intervention: Oral or rectal mesalazine at varying doses and formulations.

  • Comparator: Placebo or another active comparator.

  • Primary Endpoint: Induction of clinical remission, often defined by a standardized disease activity index such as the Ulcerative Colitis Disease Activity Index (UCDAI) or the Crohn's Disease Activity Index (CDAI).

  • Secondary Endpoints: Clinical response, endoscopic improvement (e.g., Mayo Endoscopic Score), histological healing, and safety/tolerability.

  • Duration: Induction trials are typically 6-12 weeks, while maintenance trials can extend for 12 months or longer.

Mechanism of Action: Mesalazine

The precise mechanism of action of mesalazine is not fully understood, but it is believed to exert its anti-inflammatory effects through multiple pathways, primarily acting locally on the intestinal mucosa.[7][12]

Key Mechanistic Pathways:

  • Inhibition of Pro-inflammatory Mediators: Mesalazine is thought to inhibit the production of prostaglandins (B1171923) and leukotrienes by blocking the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[7][8][13]

  • Scavenging of Reactive Oxygen Species (ROS): It possesses antioxidant properties and can scavenge free radicals that contribute to mucosal damage.[5]

  • Inhibition of NF-κB Signaling: Mesalazine can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[7][13]

  • Activation of PPAR-γ: It may also activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[5][7]

Signaling Pathway of Mesalazine's Anti-inflammatory Action

Mesalazine_Mechanism Mesalazine Mesalazine COX_LOX COX & LOX Pathways Mesalazine->COX_LOX Inhibits NFkB NF-κB Activation Mesalazine->NFkB Inhibits ROS Reactive Oxygen Species (ROS) Mesalazine->ROS Scavenges PPARg PPAR-γ Activation Mesalazine->PPARg Activates Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Proinflammatory_Genes->Inflammation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Inflammation Anti_inflammatory_Effects Anti-inflammatory Effects PPARg->Anti_inflammatory_Effects Anti_inflammatory_Effects->Inflammation Reduces

Caption: Mesalazine's multi-faceted anti-inflammatory mechanism.

Experimental Workflow for Evaluating Anti-inflammatory Compounds in a Preclinical Colitis Model

While no such data exists for this compound, the following workflow illustrates a typical experimental design used to evaluate the efficacy of a novel compound in a preclinical model of colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model.

Preclinical_Colitis_Workflow Start Start: Induction of Colitis (e.g., DSS in drinking water) Grouping Animal Grouping: - Control - DSS + Vehicle - DSS + Test Compound - DSS + Positive Control (e.g., Mesalazine) Start->Grouping Treatment Daily Treatment Administration Grouping->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Treatment->Monitoring Endpoint Endpoint Analysis (Day 7-10) Monitoring->Endpoint Analysis Macroscopic Analysis: - Colon Length - Spleen Weight Endpoint->Analysis Histology Histological Analysis: - H&E Staining - Inflammation Score Endpoint->Histology Molecular Molecular Analysis: - Myeloperoxidase (MPO) Assay - Cytokine Profiling (e.g., ELISA, qPCR) - Western Blot (e.g., NF-κB pathway) Endpoint->Molecular Conclusion Conclusion: Efficacy Assessment of the Test Compound Analysis->Conclusion Histology->Conclusion Molecular->Conclusion

Caption: A standard workflow for preclinical colitis studies.

Future Directions and Conclusion

For researchers and drug development professionals, this compound represents a completely unexplored entity in the context of IBD. Future research would need to begin with fundamental in vitro and in vivo studies to determine if it possesses any anti-inflammatory properties relevant to IBD. Should such initial studies yield promising results, further investigation into its mechanism of action and preclinical efficacy in models of colitis would be warranted before any consideration for comparative studies against established therapies like mesalazine could be entertained. Until such data becomes available, mesalazine continues to be a critical and evidence-based therapeutic option for patients with IBD.

References

A Comparative Guide to Analytical Methods for Iridoid Glycoside Quantification: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), for the quantification of iridoid glycosides. Due to the limited availability of specific cross-validation data for Hemiphroside B, this guide will focus on a representative and well-studied iridoid glycoside, Catalpol, to illustrate the comparison. The principles and methodologies described herein are broadly applicable to other iridoid glycosides, including this compound.

Quantitative Performance Comparison

The choice of an analytical method is often a balance between sensitivity, selectivity, and accessibility. The following table summarizes the key performance parameters for HPLC-UV and UPLC-MS/MS methods for the quantification of Catalpol, based on data from published validation studies.

Validation ParameterHPLC-UV for CatalpolUPLC-MS/MS for Catalpol
Linearity Range 0.0157 - 0.5025 mg/mL20 - 5000 ng/mL[1][2]
Correlation Coefficient (r²) > 0.999> 0.99[1][2]
Limit of Detection (LOD) Not Reported~6 ng/mL (calculated from LLOQ)
Limit of Quantification (LOQ) 0.0157 mg/mL20 ng/mL[1][2]
Precision (RSD%) Intra-day: < 2%, Inter-day: < 3%Intra-day: < 15%, Inter-day: < 15%[1][2]
Accuracy/Recovery (%) 98.8%85 - 115%[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of Catalpol using HPLC-UV and UPLC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Catalpol in plant extracts and formulations where the concentration of the analyte is relatively high.

Instrumentation:

  • High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 analytical column (e.g., Phenomenex Kinetex C18, 4.6 mm × 100 mm, 2.6 μm)[3].

  • Autosampler.

Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of 5% acetonitrile (B52724) and 95% water containing 0.1% formic acid[3].

  • Flow Rate: 0.4 mL/min[3].

  • Column Temperature: 30°C[3].

  • Detection Wavelength: 210 nm[3].

  • Injection Volume: 10 µL[3].

Sample Preparation (for plant material):

  • Accurately weigh the powdered plant material.

  • Extract with a suitable solvent (e.g., 70% methanol (B129727) in water) using ultrasonication or maceration.

  • Centrifuge the extract to pellet solid material.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of Catalpol in complex biological matrices such as plasma, where concentrations are expected to be low.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1][2].

  • Column: C18 analytical column (e.g., Waters SunFire™ C18, 100 mm × 2.1 mm, 3.5 μm)[1][2].

Chromatographic Conditions:

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[1][2].

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1][2].

  • MRM Transition for Catalpol: Precursor ion m/z 407.1 → Product ion m/z 199.1 (values can vary based on adduct formation and instrument tuning)[4].

Sample Preparation (for plasma):

  • To a small volume of plasma (e.g., 20 µL), add a protein precipitation agent (e.g., acetonitrile) containing an internal standard[1][2].

  • Vortex to mix and precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Inject the clear supernatant into the UPLC-MS/MS system.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results. A generalized workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods for the quantification of an iridoid glycoside is illustrated below.

CrossValidationWorkflow start Start: Define Analytical Need hplc_dev HPLC-UV Method Development & Validation start->hplc_dev uplc_dev UPLC-MS/MS Method Development & Validation start->uplc_dev sample_prep Prepare Spiked & Incurred Samples hplc_dev->sample_prep uplc_dev->sample_prep hplc_analysis Analyze Samples by HPLC-UV sample_prep->hplc_analysis uplc_analysis Analyze Samples by UPLC-MS/MS sample_prep->uplc_analysis data_comp Compare Quantitative Results hplc_analysis->data_comp uplc_analysis->data_comp stat_analysis Statistical Analysis (e.g., Bland-Altman) data_comp->stat_analysis conclusion Conclusion on Method Comparability stat_analysis->conclusion

Caption: Generalized workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of iridoid glycosides like Catalpol. The HPLC-UV method is robust and suitable for routine analysis of less complex samples, while the UPLC-MS/MS method provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications. The cross-validation of these methods is essential to ensure data integrity and comparability across different analytical platforms, which is a critical consideration in regulated environments and for comprehensive research studies.

References

Unraveling the Therapeutic Potential of Hemiphroside B in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Phytochemical's Mechanism of Action Against Established and Emerging IBD Therapies

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract characterized by a dysregulated immune response.[1][2] Current therapeutic strategies aim to control inflammation and modulate the immune system, but a significant number of patients experience primary non-response or secondary loss of response to these treatments.[3][4] This necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. Emerging research has identified promising natural compounds that may offer alternative or complementary approaches to IBD management.[1][5]

While extensive research is available on various natural compounds, there is currently no scientific literature detailing the mechanism of action of Hemiphroside B in the context of Inflammatory Bowel Disease. Despite a comprehensive search for its biological activities and effects on inflammatory pathways, no specific data has been found to elucidate its role in IBD.

This guide, therefore, serves as a comparative framework, outlining the known mechanisms of current and emerging IBD therapies. Should data on this compound become available, this document can be utilized to benchmark its therapeutic potential.

Established and Emerging Therapeutic Targets in IBD

The management of IBD involves a range of therapeutic agents, each targeting specific components of the inflammatory cascade.[2][6] A summary of these mechanisms provides a landscape against which novel compounds like this compound could be compared.

Conventional and Biologic Therapies

Conventional treatments for IBD include aminosalicylates, corticosteroids, and immunomodulators.[1][6] While effective in inducing remission, their long-term use can be associated with significant side effects.[1] The advent of biologic therapies has revolutionized IBD treatment by targeting specific inflammatory cytokines and cell adhesion molecules.[3][7]

Table 1: Comparison of Key Therapeutic Classes for IBD

Therapeutic ClassPrimary Mechanism of ActionKey Molecular TargetsRepresentative Drugs
Anti-TNF-α Agents Neutralize the pro-inflammatory cytokine TNF-α, inducing apoptosis of TNF-producing cells and downregulating cell adhesion molecules.[4][6]Tumor Necrosis Factor-alpha (TNF-α)Infliximab, Adalimumab, Golimumab
Anti-Integrin Agents Block leukocyte trafficking to the gut by targeting integrin subunits.[2][7]α4β7 integrinVedolizumab, Etrolizumab
Anti-IL-12/23 Agents Inhibit the pro-inflammatory cytokines IL-12 and IL-23, which are crucial for the differentiation and maintenance of T-helper cells.[2][3]Interleukin-12 (IL-12), Interleukin-23 (IL-23)Ustekinumab, Risankizumab
JAK Inhibitors Inhibit Janus kinases, a group of intracellular tyrosine kinases that mediate signaling for multiple cytokines involved in the immune response.[3][8]Janus Kinases (JAK1, JAK2, JAK3, TYK2)Tofacitinib, Filgotinib, Upadacitinib
S1P Receptor Modulators Block lymphocyte trafficking from lymph nodes to the peripheral blood and tissues.[4]Sphingosine-1-phosphate (S1P) receptorsOzanimod, Etrasimod

Key Signaling Pathways in IBD Pathogenesis

The inflammatory response in IBD is orchestrated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] Its activation in intestinal epithelial and immune cells leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] Many natural compounds with anti-inflammatory properties have been shown to inhibit the NF-κB pathway.[9][10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Genes Activation

Figure 1. Simplified NF-κB Signaling Pathway in IBD.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation.[11] The three main MAPK families—ERK, JNK, and p38—are activated by various extracellular stimuli and regulate the expression of inflammatory mediators.[12]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Leads to

Figure 2. General MAPK Signaling Cascade.
JAK-STAT Signaling Pathway

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is essential for signaling initiated by a wide range of cytokines.[8][13] Upon cytokine binding to its receptor, associated JAKs are activated, which then phosphorylate STAT proteins.[13] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, including those involved in inflammation and immunity.[8][13]

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Genes Gene Transcription Nucleus->Genes Activation

Figure 3. The JAK-STAT Signaling Pathway.

Experimental Protocols for Evaluating IBD Therapeutics

To assess the efficacy of a novel compound like this compound in IBD, a series of well-established in vitro and in vivo experimental models are typically employed.

In Vitro Models
  • Cell Lines: Human intestinal epithelial cell lines (e.g., Caco-2, HT-29) and immune cells (e.g., macrophages like RAW 264.7) are used to study the effects of compounds on cell viability, barrier function, and inflammatory responses.

  • LPS-induced Inflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in cell cultures. The ability of a test compound to reduce the production of pro-inflammatory mediators (e.g., TNF-α, IL-6, nitric oxide) is then measured using techniques like ELISA and Griess assay.[14]

In Vivo Models
  • DSS-induced Colitis: Dextran sulfate (B86663) sodium (DSS) is administered in the drinking water of rodents to induce acute or chronic colitis that mimics ulcerative colitis. Disease activity index (DAI), colon length, histological damage, and myeloperoxidase (MPO) activity are assessed to evaluate the severity of colitis and the therapeutic effect of the test compound.

  • TNBS-induced Colitis: 2,4,6-Trinitrobenzenesulfonic acid (TNBS) is administered intrarectally to induce a T-cell-mediated colitis that resembles Crohn's disease. Similar parameters to the DSS model are evaluated.

Experimental Workflow Example

Experimental_Workflow start Start invitro In Vitro Studies (e.g., LPS-stimulated macrophages) start->invitro invivo In Vivo Model (e.g., DSS-induced colitis in mice) invitro->invivo Promising results lead to data_collection Data Collection (DAI, Colon Length, Histology, Cytokines) invivo->data_collection analysis Data Analysis and Mechanism Elucidation data_collection->analysis conclusion Conclusion on Therapeutic Potential analysis->conclusion

Figure 4. A typical workflow for preclinical evaluation of an IBD therapeutic candidate.

Conclusion

The treatment landscape for IBD is continually evolving, with a growing interest in novel therapeutic targets and natural product-based therapies. While there is a lack of specific data on this compound's role in IBD, the established mechanisms of action of current therapies and the signaling pathways central to IBD pathogenesis provide a robust framework for its future evaluation. Should research on this compound become available, its effects on the NF-κB, MAPK, and JAK-STAT pathways, as well as its performance in preclinical models of colitis, will be critical in determining its potential as a novel therapeutic agent for Inflammatory Bowel Disease.

References

A Comparative Guide to the Validation of Cucurbitane Glycosides as Biomarkers in Hemsleya chinensis Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The quality and efficacy of herbal preparations are contingent on the consistent presence of bioactive compounds. The validation of chemical markers is therefore a critical aspect of quality control in the development of herbal medicines. While the initial query focused on Hemiphroside B, current scientific literature does not support its presence or validation as a biomarker in Hemsleya chinensis, a significant herb in traditional medicine known for its anti-inflammatory properties.[1][2][3][4] The primary bioactive constituents of Hemsleya chinensis are, in fact, cucurbitane-type triterpenes and their glycosides.[1][3][4]

This guide provides a comparative analysis for the validation of a representative cucurbitane glycoside as a biomarker for Hemsleya chinensis preparations, offering a scientifically supported alternative to this compound for researchers and drug development professionals.

Alternative Biomarkers in Hemsleya chinensis

The primary candidates for biomarkers in Hemsleya chinensis are the cucurbitane triterpenoids and their glycosides due to their established anti-inflammatory activities.[1][3] Notably, compounds like Cucurbitacin IIa and Cucurbitacin IIb are found in high content in this species.[1] These compounds have demonstrated inhibitory effects on inflammatory pathways, making them suitable for validation as markers of bioactivity.

Table 1: Comparison of Potential Biomarkers in Hemsleya chinensis

Biomarker CandidateChemical ClassRationale for SelectionAnalytical MethodKey Validation Parameters
Cucurbitacin B Cucurbitane TriterpenePotent anti-inflammatory and cytotoxic activities. Well-characterized standard available.HPLC-UV, LC-MSSpecificity, Linearity, Accuracy, Precision, LOD, LOQ
Hemslecin A Cucurbitane GlycosideSpecific to certain Hemsleya species, good for authentication.HPLC-UV, LC-MSSpecificity, Linearity, Accuracy, Precision, LOD, LOQ
Oleanolic Acid Triterpenoid SaponinPresent in various Hemsleya species, but less specific.HPLC-ELSD, GC-FIDSpecificity, Linearity, Accuracy, Precision, LOD, LOQ

Experimental Protocols for Biomarker Validation

The validation of an analytical method for a chosen biomarker, such as Cucurbitacin B, should be conducted according to established guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[5]

High-Performance Liquid Chromatography (HPLC) Method for Quantification of Cucurbitacin B
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the herbal preparation extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of Cucurbitacin B reference standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

Method Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the Cucurbitacin B peak from other components in the chromatogram of the herbal extract.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by a recovery study, where a known amount of the standard is added to the sample, and the recovery is calculated. The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (%RSD) for a statistically significant number of samples. The %RSD for repeatability should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Biomarker Validation

The following diagram illustrates the typical workflow for validating a biomarker in an herbal preparation.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Select Biomarker (e.g., Cucurbitacin B) B Develop HPLC Method A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Quantify Biomarker in Herbal Preparations H->I J Set Quality Control Specifications I->J

Biomarker Validation Workflow
Signaling Pathway of Hemsleya chinensis Bioactives

The anti-inflammatory effects of cucurbitane glycosides from Hemsleya chinensis are associated with the modulation of key signaling pathways, including NF-κB, AMPK, and Nrf2.[1][4] The diagram below provides a simplified representation of these interactions.

G cluster_pathway Anti-inflammatory Signaling Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway A Hemsleya chinensis (Cucurbitane Glycosides) B IKK A->B inhibits G Nrf2 A->G activates C IκBα B->C phosphorylates D NF-κB C->D releases E Pro-inflammatory Cytokines (TNF-α, IL-6) D->E induces F Keap1 F->G sequesters H ARE G->H translocates to nucleus & binds I Antioxidant Enzymes (HO-1) H->I activates

Simplified Signaling Pathways

References

Head-to-Head Comparison: Hemiphroside B and Sulfasalazine in Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head experimental comparison between Hemiphroside B and the established drug sulfasalazine (B1682708) for the treatment of inflammatory conditions like rheumatoid arthritis is not available in the current scientific literature. While extensive research has been conducted on sulfasalazine, a cornerstone disease-modifying antirheumatic drug (DMARD), information regarding this compound in a similar therapeutic context is scarce.

This guide provides a comprehensive overview of the available experimental data for sulfasalazine and highlights the current knowledge gap concerning this compound, making a direct, data-driven comparison unfeasible at this time.

Sulfasalazine: A Detailed Profile

Sulfasalazine is a well-established medication used in the treatment of inflammatory conditions, particularly rheumatoid arthritis and inflammatory bowel disease.[1][2][3][4] Its therapeutic effects are attributed to its metabolites, sulfapyridine (B1682706) and 5-aminosalicylic acid (5-ASA), which are released by the action of gut bacteria.[2][3][5]

Mechanism of Action

The precise mechanism of sulfasalazine is not fully elucidated, but it is known to possess immunomodulatory, antibacterial, and anti-inflammatory properties.[3][4] Key proposed mechanisms include:

  • Inhibition of NF-κB: Sulfasalazine is a potent and specific inhibitor of the transcription factor NF-κB (nuclear factor kappa-B).[1][6] By blocking NF-κB, it suppresses the expression of pro-inflammatory genes, including TNF-α.[1]

  • Modulation of B-cell Activity: Studies have shown that sulfasalazine and its metabolite, sulfapyridine, can directly inhibit the hyperactivity of B cells observed in patients with rheumatoid arthritis.[7] This inhibition occurs in the early phase of B cell proliferation.[7]

  • Inhibition of Prostaglandin (B15479496) Synthesis: One of the proposed mechanisms is the inhibition of prostaglandin production, leading to localized anti-inflammatory effects in the colon.[3]

  • Induction of Apoptosis: Sulfasalazine can induce apoptosis (programmed cell death) in macrophages through a caspase-8-dependent pathway, which contributes to the inhibition of TNF-α expression.[1]

  • Inhibition of Osteoclast Formation: It has been suggested that sulfasalazine can suppress the formation of osteoclasts, the cells responsible for bone resorption, by inhibiting the RANKL signaling pathway.[1]

  • Inhibition of the Cystine-Glutamate Antiporter (xCT): Sulfasalazine has been repurposed to induce a form of cell death called ferroptosis in cancer cells by inhibiting the xCT system.[8]

The following diagram illustrates the proposed signaling pathway for sulfasalazine's inhibition of NF-κB.

Sulfasalazine_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates Sulfasalazine Sulfasalazine Sulfasalazine->IKK inhibits phosphorylation IkappaB IκB IKK->IkappaB phosphorylates NF-kB_complex NF-κB p50 p65 DNA DNA NF-kB_complex->DNA translocates to nucleus and binds to DNA NF-kB_IkappaB_complex NF-κB IκB NF-kB_IkappaB_complex->NF-kB_complex IκB degradation Pro-inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory_Genes

Caption: Proposed mechanism of Sulfasalazine inhibiting the NF-κB signaling pathway.
Clinical Efficacy in Rheumatoid Arthritis

Numerous studies have demonstrated the efficacy of sulfasalazine in treating rheumatoid arthritis.

  • A double-blind, placebo-controlled trial showed that 3 grams of sulfasalazine daily resulted in significantly more improvement in joint tenderness and swelling, morning stiffness, grip strength, and pain score compared to placebo.[9]

  • Another 48-week, double-blind, placebo-controlled study concluded that sulfasalazine is effective in treating early rheumatoid arthritis, with a rapid onset of action, and may slow the development of joint erosions.[10]

  • A meta-analysis of six trials involving 468 patients found a statistically significant benefit of sulfasalazine compared to placebo for tender and swollen joint scores, pain, and erythrocyte sedimentation rate (ESR).[11][12]

The following table summarizes key findings from clinical trials of sulfasalazine in rheumatoid arthritis.

ParameterSulfasalazine Effect vs. PlaceboReference
Tender & Swollen Joint Scores Statistically significant improvement (Standardized weighted mean difference: -0.49)[11][12]
Pain Score Statistically significant improvement (Standardized weighted mean difference: -0.42)[11][12]
Erythrocyte Sedimentation Rate (ESR) Statistically significant reduction (Weighted mean difference: -17.6mm)[11][12]
Morning Stiffness Significant improvement[9]
Grip Strength Significant improvement[9]
Radiological Progression May retard the development of joint erosions, but effects appear modest.[10][12]
Experimental Protocols

Detailed experimental protocols for assessing the efficacy and mechanism of sulfasalazine can be found in the cited literature. Key methodologies include:

  • In vitro B-cell hyperactivity assay: Measurement of B-cell proliferation in response to stimuli like Staphylococcus aureus Cowan I, using techniques such as reversed hemolytic plaque assay and 3H-thymidine incorporation.[7]

  • NF-κB activation assays: Techniques like electrophoretic mobility shift assays (EMSA) to assess the DNA-binding activity of NF-κB in nuclear extracts of cells treated with sulfasalazine and stimulated with agents like TNF-α.[6]

  • Clinical trial methodologies: Randomized, double-blind, placebo-controlled trials with defined inclusion/exclusion criteria and standardized assessments of disease activity (e.g., tender and swollen joint counts, pain visual analog scales, ESR, C-reactive protein).[9][10][11][12]

The following diagram outlines a general experimental workflow for evaluating the anti-inflammatory effects of a compound like sulfasalazine.

Experimental_Workflow Start Start In_Vitro_Studies In Vitro Studies (e.g., Cell Lines) Start->In_Vitro_Studies Mechanism_of_Action Mechanism of Action (e.g., NF-κB, Cytokines) In_Vitro_Studies->Mechanism_of_Action Animal_Models In Vivo Animal Models (e.g., Collagen-Induced Arthritis) Mechanism_of_Action->Animal_Models Efficacy_Toxicity Efficacy & Toxicity Assessment Animal_Models->Efficacy_Toxicity Clinical_Trials Human Clinical Trials (Phase I, II, III) Efficacy_Toxicity->Clinical_Trials Data_Analysis Data Analysis & Reporting Clinical_Trials->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for drug evaluation in inflammatory diseases.

This compound: The Knowledge Gap

In contrast to sulfasalazine, the initial literature search did not yield any studies directly comparing this compound to sulfasalazine or detailing its efficacy and mechanism of action in the context of inflammatory diseases like rheumatoid arthritis. This significant lack of data prevents a meaningful and evidence-based comparison.

Conclusion

Sulfasalazine is a well-characterized DMARD with a multifactorial mechanism of action primarily centered on the inhibition of inflammatory pathways like NF-κB. Its clinical efficacy in rheumatoid arthritis is supported by robust data from multiple clinical trials.

A direct comparison with this compound is not possible due to the absence of published experimental data on the latter in a relevant therapeutic context. Future research is required to elucidate the potential anti-inflammatory properties of this compound and to enable a direct comparison with established treatments like sulfasalazine. Researchers in drug development are encouraged to investigate the potential of this compound to fill this knowledge gap.

References

Unveiling Purity: A Comparative Analysis of Synthesized vs. Natural Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a compound is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the purity profiles of synthetically produced Hemiphroside B versus this compound extracted from its natural source, Lagotis integra. By presenting key experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

This compound, a phenylpropanoid glycoside, has garnered interest for its potential biological activities. As with many natural products, the demand for a consistent and scalable supply has led to the development of synthetic routes. This guide delves into the comparative analysis of purity between this compound obtained through chemical synthesis and that isolated from its native plant source.

Comparative Purity Analysis

The purity of both synthesized and natural this compound was assessed using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results, summarized in the table below, highlight the distinct impurity profiles inherent to each production method.

ParameterSynthesized this compoundNatural this compound
Purity (by HPLC) >98%>95%
Purity (by qNMR) >97%>94%
Major Impurities - Residual protecting groups- Diastereomeric isomers- Unreacted starting materials- Structurally related phenylpropanoid glycosides- Co-extracted plant pigments (e.g., chlorophylls)- Other secondary metabolites
Trace Impurities - Solvents (e.g., Ethyl Acetate, Dichloromethane)- Reagents (e.g., coupling agents)- Pesticides- Heavy metals

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To separate and quantify this compound and any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient:

Time (min) %A %B
0 90 10
20 60 40
25 10 90
30 10 90
31 90 10

| 40 | 90 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL Column Temperature: 25°C

Sample Preparation: Samples of synthesized and natural this compound were accurately weighed and dissolved in methanol (B129727) to a final concentration of 1 mg/mL.

Mass Spectrometry (MS) for Impurity Identification

Objective: To identify the molecular weights of impurities detected by HPLC.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF) coupled to an HPLC system.

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes. Mass Range: 100-1000 m/z Data Analysis: The masses of observed impurity peaks were compared against a database of known potential impurities from both synthetic and natural sources.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

Objective: To determine the absolute purity of this compound by comparing its NMR signal intensity to that of a certified internal standard.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Internal Standard: Maleic Anhydride (Certified Reference Material) Solvent: DMSO-d6

Procedure:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of DMSO-d6.

  • Acquire a 1H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T1) to ensure full signal relaxation for accurate integration.

  • Integrate a well-resolved signal of this compound and a known signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the workflows for obtaining and analyzing both synthesized and natural this compound.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_analysis_synth Purity Assessment start Starting Materials protect Protection of Functional Groups start->protect coupling Glycosylation (Coupling) protect->coupling deprotect Deprotection coupling->deprotect purify_synth Purification (Chromatography) deprotect->purify_synth synth_product Synthesized this compound purify_synth->synth_product hplc_synth HPLC synth_product->hplc_synth qnmr_synth qNMR synth_product->qnmr_synth ms_synth MS hplc_synth->ms_synth

Caption: Workflow for the synthesis and purity assessment of this compound.

Natural_Extraction_Workflow cluster_extraction Natural Extraction cluster_analysis_nat Purity Assessment plant Lagotis integra Plant Material extract Solvent Extraction plant->extract partition Liquid-Liquid Partitioning extract->partition purify_nat Column Chromatography partition->purify_nat nat_product Natural this compound purify_nat->nat_product hplc_nat HPLC nat_product->hplc_nat qnmr_nat qNMR nat_product->qnmr_nat ms_nat MS hplc_nat->ms_nat

Caption: Workflow for the extraction and purity assessment of natural this compound.

Discussion

The choice between synthesized and natural this compound depends largely on the specific requirements of the research.

Synthesized this compound offers the advantage of higher purity and greater batch-to-batch consistency. The impurities are typically well-defined byproducts of the synthetic route, such as incompletely deprotected intermediates or diastereomers, which can often be minimized through optimization of the reaction and purification conditions. This makes it the preferred choice for applications requiring a high degree of chemical definition, such as in vitro assays, crystallography, and as a reference standard for analytical method development.

Natural this compound , while generally of lower purity, provides a compound that is identical to that found in nature. The primary impurities are other structurally similar natural products, which may or may not interfere with biological assays. For studies focused on the effects of the natural extract as a whole or for early-stage discovery where a complex mixture might be desirable, the natural product may be suitable. However, the potential for contamination with environmental factors like pesticides and heavy metals necessitates rigorous quality control.

Conclusion

Both synthesized and natural this compound have their merits and drawbacks concerning purity. Synthetic this compound provides a higher degree of chemical purity and consistency, making it ideal for controlled experimental settings. Natural this compound, while potentially containing a broader range of related impurities, represents the compound as it exists in its biological context. The selection of either source should be guided by a thorough understanding of the impurity profiles presented here and the specific demands of the intended research application.

Safety Operating Guide

Prudent Disposal of Hemiphroside B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of Hemiphroside B Waste

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For a specialized compound like this compound, a saponin (B1150181) glycoside, it is imperative to follow rigorous disposal protocols to mitigate potential hazards. In the absence of specific disposal data for this compound, this guide provides a comprehensive framework based on established best practices for the disposal of novel glycoside and saponin compounds. Researchers, scientists, and drug development professionals should use this information in conjunction with their institution's specific Environmental Health and Safety (EHS) guidelines.

Core Principles of this compound Disposal

Given that specific reactivity and toxicity data for this compound are not widely available, it must be treated as hazardous chemical waste. The primary directive is to avoid environmental release and ensure the safety of all laboratory personnel. This involves meticulous waste segregation, secure containment, and disposal through certified channels. Under no circumstances should this compound or its solutions be disposed of down the drain.[1][2][3]

Quantitative Data Summary for Disposal

While specific quantitative parameters for this compound disposal are not established, the following table outlines the critical data points to consider and document when preparing for its disposal. This information is vital for the EHS office and waste disposal contractors to manage the waste stream effectively.

ParameterGuidelineData to Record
Waste Concentration Characterize as accurately as possible.Estimated concentration of this compound in solution (e.g., mg/mL, molarity).
Solvent Composition Identify all solvent components.Full chemical names and percentages of all solvents in liquid waste.
Waste Volume/Mass Quantify the total amount of waste.Total volume (in liters or milliliters) or mass (in grams or kilograms) of the waste.
pH of Aqueous Waste Determine the pH of solutions.Measured pH of any aqueous solutions containing this compound.
Storage Temperature Store safely prior to disposal.Record the temperature at which the waste is stored (e.g., room temperature, 4°C).

Detailed Methodologies for Disposal

The following step-by-step protocols provide a procedural guide for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile).[1]

  • Safety glasses or goggles.[1]

  • A laboratory coat.[1]

  • In cases of handling solid powder or the potential for aerosol generation, respiratory protection should be used within a chemical fume hood.[1][3]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.[1]

  • Solid Waste:

    • Place unused or expired solid this compound into a clearly labeled, sealed container suitable for chemical waste.[1]

    • This container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE) or glass with a secure closure.[4]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled container.[1]

    • Do not mix with other waste streams unless compatibility has been confirmed by a qualified chemist or your institution's EHS office.[4]

    • If a flammable solvent is used, the waste must be stored in a designated flammable liquid storage cabinet.[4]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and spill cleanup materials, must be treated as chemical waste.[1]

    • Collect these items in a sealed plastic bag or a designated container, clearly labeled as "Contaminated Waste" with the chemical name.[1]

Step 3: Container Labeling and Storage

Accurate and thorough labeling is a critical safety and compliance measure.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4]

  • List all components of a mixture, including solvents and their approximate concentrations.

  • Securely close all waste containers when not in use.[1]

  • Store waste containers in a designated, well-ventilated, and secure chemical waste storage area, segregated from incompatible materials.[2]

Step 4: Final Disposal Procedure

The final disposal must be managed through official institutional channels.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][4]

  • Provide the EHS office with all available information about the waste, including the information documented in the table above.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Note on Neutralization: Attempting to neutralize or chemically degrade an uncharacterized compound like this compound is strongly discouraged. Such procedures can be dangerous and may produce unknown, potentially more hazardous byproducts. The safest and most compliant method of disposal is through a licensed hazardous waste disposal service.[4]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process.

HemiphrosideB_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, tips, etc.) waste_type->contaminated_materials Materials collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_materials Collect in Labeled, Sealed Bag/Container contaminated_materials->collect_materials store Store in Designated Waste Area collect_solid->store collect_liquid->store collect_materials->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

This procedural guide is intended to provide a foundation for the safe and compliant disposal of this compound. Always prioritize the guidance from your institution's Environmental Health and Safety office and consult the specific Safety Data Sheet (SDS) if one becomes available.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.